molecular formula C13H18Cl2N2O2 B008579 Melphalan CAS No. 8057-25-8

Melphalan

Cat. No.: B008579
CAS No.: 8057-25-8
M. Wt: 305.2 g/mol
InChI Key: SGDBTWWWUNNDEQ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Melphalan is a bifunctional alkylating agent of the nitrogen mustard class and a derivative of the amino acid L-phenylalanine. As a well-established DNA cross-linking agent, it serves as a critical tool in oncological research, particularly for studying DNA damage response mechanisms, cell cycle arrest, and apoptosis in susceptible cell lines. Main Applications & Research Value: • Mechanistic Studies: this compound is extensively used to investigate the cellular response to DNA damage. It forms covalent cross-links between strands of DNA, primarily at the N7 position of guanine, which inhibits DNA and RNA synthesis and ultimately triggers cell death. • Cancer Research Model: This compound is a cornerstone in research related to multiple myeloma and other hematological malignancies. It is used to establish in vitro and in vivo models to study disease progression and resistance mechanisms. • Combination Therapy Research: this compound provides a foundational element for studying synergistic effects with other anticancer agents, including proteasome inhibitors, immunomodulatory drugs, and in high-dose conditioning regimens prior to stem cell transplantation in experimental models. • Drug Resistance and Derivative Development: Research into overcoming this compound resistance is a key area of interest. The compound's structure serves as a template for developing novel derivatives with improved cytotoxic activity and altered uptake profiles, offering avenues for advanced research in drug discovery. Key Features: • High Purity: Manufactured to the highest standards to ensure reliable and reproducible research results. • For Research Use Only: This product is strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDBTWWWUNNDEQ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O2
Record name MELPHALAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16224
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6020804
Record name Melphalan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Melphalan appears as white to buff-colored powder. Odorless or with a faint odor. An antineoplastic medicine., Solid
Record name MELPHALAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16224
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Melphalan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), < 0.1 g/100 mL at 22 °C, Practically insoluble in water, Soluble in propylene glycol and dilute mineral acids; slightly soluble in ethanol, methanol. Practically insolluble in chloroform, ether, Soluble in 2% carboxymethylcellulose and in dilute mineral acid and alkali solution; insoluble in chloroform, ether, 3.58e-01 g/L, 95% ethanol <0.9 (mg/mL), 10% aqueous ethanol 1.3 (mg/mL), Methanol 2.8 - 5.6 (mg/mL), Water 1.7 - 2.3 (mg/mL), Chloroform <1 (mg/mL), 0.1NHCL 9-17 (mg/mL), 0.1 N NaOH 7-10.6 (mg/mL), Acetone <1 (mg/mL), pH 4 citrate buffer 2.2 - 2.6 (mg/mL), pH 9 borate buffer 2.0 - 2.4 (mg/mL)
Record name MELPHALAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16224
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Melphalan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01042
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Melphalan
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3234
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Melphalan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name MELPHALAN
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/8806%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Color/Form

Needles from methanol (monosolvate), Crystals, Off-white to buff powder

CAS No.

148-82-3
Record name MELPHALAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16224
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Melphalan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Melphalan [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Melphalan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01042
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name melphalan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757098
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Melphalan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Melphalan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.207
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MELPHALAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q41OR9510P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Melphalan
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3234
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Melphalan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

351 °F (decomposes) (NTP, 1992), 182-183 °C (decomp), MP: 180 °C, Tiny needles from methanol, MP: 180-181 °C /Melphalan DL-form/, 182.5 °C
Record name MELPHALAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16224
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Melphalan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01042
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Melphalan
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3234
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Melphalan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Molecular Mechanisms of Action of Melphalan in Cellular Systems

DNA Alkylation and Adduct Formation Research

The initial and most frequent interaction of melphalan (B128) with DNA is alkylation, leading to the formation of DNA mono-adducts. This process is initiated when one of the two chloroethyl groups of the this compound molecule forms a highly reactive aziridinium (B1262131) intermediate cation, which then rapidly alkylates a nucleophilic site on a DNA base.

Research has consistently shown that the primary target for this compound alkylation is the N7 position of the guanine (B1146940) base. This site, located in the major groove of the DNA double helix, is highly nucleophilic and accessible. The alkylation at the N7-guanine position is a critical first step, creating a mono-adduct that can subsequently lead to more complex and cytotoxic lesions. Studies have also identified the N3 position of adenine (B156593) as another, less frequent, site for this compound alkylation. The preferential alkylation of the N7 position of guanine may be enhanced by factors such as base stacking and charge transfer within the DNA structure.

DNA mono-adducts are the most abundant lesions formed by this compound. These single-base modifications arise when one of the drug's alkylating arms covalently binds to a DNA base, most commonly N7 of guanine or N3 of adenine. A significant portion of these primary mono-adducts may persist if the second chloroethyl group reacts with water instead of another DNA base, resulting in a stable, monofunctional lesion known as a 2'-hydroxyethyl derivative.

To better understand the specific roles of different adduct types, researchers have synthesized and studied pure monofunctional derivatives of this compound, such as monohydroxythis compound. Studies using this derivative confirmed that it forms only mono-adducts, with an adenine-to-guanine adduct ratio of 0.62, which is similar to that observed with bifunctional this compound. While mono-adducts are the most numerous lesions, it is the less frequent, but more complex, bifunctional adducts that are considered essential for this compound's potent cytotoxic effects.

Adduct TypePrimary DNA Target(s)DescriptionRelative AbundanceReference
Monofunctional Adducts (Mono-adducts)N7-Guanine, N3-AdenineCovalent attachment of a single this compound alkylating arm to a DNA base.Majority of lesions formed.
Bifunctional Adducts (Cross-links)Guanine-Guanine, Adenine-GuanineCovalent linkage formed by both alkylating arms of a single this compound molecule.Minor fraction of total lesions, but critical for cytotoxicity.

N7-Guanine Alkylation Studies

DNA Cross-linking Induction by this compound

The bifunctional capability of this compound allows it to form covalent cross-links between two nucleotide residues, which can occur on opposite DNA strands (interstrand), the same strand (intrastrand), or between DNA and a protein. These cross-links are a more severe form of DNA damage than mono-adducts.

Interstrand cross-links (ICLs) are considered the most critical cytotoxic lesion induced by this compound. An ICL is formed when, after the initial alkylation of a guanine on one DNA strand, the second chloroethyl arm of the same this compound molecule reacts with a guanine on the complementary strand. This creates a covalent bridge that physically prevents the separation of the two DNA strands, thereby blocking essential processes like DNA replication and transcription.

The formation of ICLs is a delayed process compared to the initial formation of mono-adducts. While maximum mono-adduct levels are typically observed within two hours of exposure, ICLs accumulate more slowly, reaching their peak levels between 6 and 16 hours post-treatment. The cytotoxicity of this compound has been strongly correlated with the formation and persistence of these ICLs. The inability of a cell to repair these lesions before entering the DNA replication phase can lead to DNA double-strand breaks, chromosomal aberrations, and ultimately, cell death.

Kinetic ParameterMono-adductsInterstrand Cross-links (ICLs)Reference
Peak Formation Time~2 hours post-exposure6-16 hours post-exposure
SignificanceInitial, most frequent lesion.Delayed, highly cytotoxic lesion.

In addition to linking opposite DNA strands, this compound can also form intrastrand cross-links, where both alkylating arms react with bases on the same DNA strand. These lesions typically involve the linkage of two adjacent guanine residues (N7G-N7G) or an adenine and a guanine residue (N3A-N7G). While intrastrand cross-links are a recognized form of this compound-induced damage, they are generally considered to be less abundant and less cytotoxic than interstrand cross-links. The nucleotide excision repair (NER) pathway can often readily remove intrastrand cross-links.

A third type of cross-link induced by this compound is the DNA-protein cross-link (DPC). These lesions occur when one arm of the this compound molecule binds to DNA (e.g., at the N7-guanine position) and the other arm covalently binds to a nearby protein. DPCs can physically obstruct DNA, interfering with replication, transcription, and repair processes.

Research has shown that nitrogen mustards like this compound can induce cross-linking between DNA and a wide array of nuclear proteins. These include proteins involved in chromatin structure, DNA repair, and transcriptional regulation. For example, studies have specifically identified the DNA repair protein O6-alkylguanine DNA alkyltransferase (AGT) as a target for cross-linking by nitrogen mustards, with the covalent bond forming between the N7 position of guanine and cysteine residues within the protein's active site. The formation of DPCs is another mechanism through which this compound contributes to cellular toxicity.

Intrastrand Cross-links Investigations

Cellular Consequences of this compound-Induced DNA Damage

This compound's primary mechanism of action involves the alkylation of DNA, leading to the formation of DNA monoadducts and interstrand cross-links (ICLs). This damage profoundly disrupts normal cellular processes, ultimately triggering pathways that lead to cell death.

Disruption of DNA Replication and Transcription Processes

The formation of this compound-induced DNA cross-links presents a significant physical barrier to the cellular machinery responsible for DNA replication and transcription. These cross-links prevent the unwinding of the DNA double helix, a critical step for both processes. As a result, DNA polymerases and RNA polymerases are unable to proceed along the DNA template, leading to a halt in the synthesis of new DNA and RNA molecules. This disruption of fundamental cellular processes is a key component of this compound's cytotoxic effect. The inability of cancer cells to replicate their DNA and synthesize necessary proteins effectively inhibits their proliferation.

The extent of DNA damage often surpasses the cell's repair capacity, leading to the activation of apoptotic pathways. The stalling of replication forks due to ICLs can lead to the formation of DNA double-strand breaks (DSBs), which are highly cytotoxic lesions.

Induction of Cell Cycle Arrest Research (e.g., G2/M phase)

In response to DNA damage, cells activate complex signaling networks known as cell cycle checkpoints. These checkpoints serve to halt the progression of the cell cycle, providing an opportunity for DNA repair to occur before the cell attempts to divide. This compound-induced DNA damage has been shown to trigger cell cycle arrest, particularly at the G2/M phase.

The G2/M checkpoint prevents cells with damaged DNA from entering mitosis. Research has demonstrated that treatment with this compound leads to an accumulation of cells in the G2/M phase in various cancer cell lines, including multiple myeloma and leukemia. For instance, in RPMI8226 multiple myeloma cells, co-administration of the PARP-1 inhibitor PJ34 with this compound resulted in an increased proportion of cells arrested in the G2/M phase. Similarly, studies on this compound analogs have shown a significant accumulation of RPMI8226 and HL60 cells in the G2/M phase following treatment. This arrest is a direct consequence of the activation of DNA damage response pathways that sense the presence of this compound-induced lesions.

Cell LineTreatmentEffect on Cell CycleReference
RPMI8226 (Multiple Myeloma)This compound + PJ34Increased proportion of cells in G2/M phase
RPMI8226 and HL60 (Leukemia)This compound AnalogsAccumulation of cells in the G2/M phase
SU-DHL-10 (Lymphoma)MelflufenAccumulation of cells in the G2/M phase
KM-H2 (Lymphoma)MelflufenAccumulation of cells in the G2/M phase

This compound-Induced Pathways of Programmed Cell Death

The extensive DNA damage caused by this compound ultimately triggers programmed cell death, primarily through the intrinsic pathway of apoptosis. However, research also points to the involvement of other cell death mechanisms, such as mitotic catastrophe.

Intrinsic Pathway of Apoptosis Activation

The intrinsic, or mitochondrial, pathway of apoptosis is a major route through which this compound induces cell death. This pathway is initiated by intracellular stress signals, such as irreparable DNA damage. this compound-induced DNA damage leads to the activation of a cascade of events centered around the mitochondria.

A key event is the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors into the cytoplasm. One such factor is cytochrome c. Once in the cytosol, cytochrome c binds to Apoptotic protease activating factor-1 (Apaf-1), which then recruits pro-caspase-9 to form a complex known as the apoptosome. Within the apoptosome, pro-caspase-9 is activated, which in turn activates downstream executioner caspases, such as caspase-3. These executioner caspases are responsible for the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and the dismantling of the cell.

Research has shown that this compound treatment can lead to the disruption of the mitochondrial membrane potential and the activation of caspase-9 and caspase-3. For example, this compound has been observed to promote the fragmentation of the mitochondrial network, an early event in apoptosis. Furthermore, studies have demonstrated that combining this compound with other agents can enhance apoptosis in myeloma cells.

Research into Alternative Cell Death Mechanisms

While apoptosis is a primary outcome of this compound treatment, other forms of programmed cell death can also be initiated, particularly in the context of mitotic failure.

Mitotic catastrophe is a form of cell death that occurs as a result of aberrant mitosis. It is often triggered by DNA damage or dysfunctional cell cycle checkpoints, which can lead to the formation of aneuploid cells. this compound-induced DNA damage and the subsequent arrest in the G2/M phase can set the stage for mitotic catastrophe. If the cell is unable to repair the DNA damage and overrides the G2/M checkpoint, it may enter mitosis with damaged chromosomes. This leads to mitotic failure, characterized by nuclear changes such as multinucleation and micronucleation.

Research has shown that this compound can activate mitotic catastrophe in multiple myeloma cells. Studies involving this compound analogs have also indicated that the resulting cell death occurs through the activation of mitotic catastrophe. This process can be a p53-independent cell death pathway. The inhibition of certain DNA repair pathways, such as the one mediated by Polymerase Theta (POLQ), has been shown to enhance this compound-induced mitotic catastrophe in multiple myeloma cells.

Cell Death MechanismTriggersKey FeaturesReference
Intrinsic Apoptosis Irreparable DNA damage, mitochondrial stressRelease of cytochrome c, activation of caspase-9 and caspase-3
Mitotic Catastrophe Aberrant mitosis, dysfunctional cell cycle checkpoints, DNA damageMultinucleation, micronucleation, aneuploidy
Autophagy Induction

This compound, as a DNA-damaging alkylating agent, can trigger autophagy in various cellular systems, a process that is particularly significant in the context of cancer cell response to chemotherapy. Autophagy is a catabolic "self-eating" process where cellular components are degraded and recycled. In response to this compound, this process is often initiated as a cytoprotective mechanism, allowing cancer cells to survive the stress induced by DNA damage.

Research in multiple myeloma (MM) cells has shown that this compound induces a form of autophagy that is regulated by the protein Beclin-1. The induction of autophagy is characterized by the formation of double-membraned vesicles called autophagosomes, which engulf cytoplasmic contents. A key biochemical marker of this process is the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, membrane-bound form (LC3-II), which is recruited to the autophagosome membrane. Studies have demonstrated that treating MM cells with this compound leads to a time-dependent increase in the conversion of LC3-I to LC3-II, confirming the activation of the autophagic machinery.

The molecular mechanism underpinning this response involves a complex interplay of regulatory proteins. Beclin-1 plays a central role by forming a complex with class III phosphoinositide 3-kinase (PI3K), an event that is crucial for initiating autophagosome formation. This interaction is negatively regulated by the anti-apoptotic protein Bcl-2, which can bind to Beclin-1 and inhibit its autophagic function. Treatment with this compound can disrupt the inhibitory Bcl-2/Beclin-1 binding, thereby freeing Beclin-1 to associate with class III PI3K and promote autophagy.

The pro-survival role of this compound-induced autophagy is highlighted by experiments where autophagy is inhibited. The use of pharmacological inhibitors such as hydroxychloroquine (B89500) and 3-methyladenine, or the genetic knockdown of essential autophagy genes like BECLIN-1 and ATG5, has been shown to significantly enhance the cytotoxic and pro-apoptotic effects of this compound in MM cells both in vitro and in vivo. This suggests that by disabling this survival pathway, cancer cells become more susceptible to the DNA damage inflicted by this compound.

However, the induction of autophagy by this compound is not a universal or non-specific response to cellular injury. In some MM cell lines, this compound did not induce autophagy, despite causing significant apoptosis, indicating that the response is context-dependent and not merely a consequence of general cell stress.

Table 1: Key Proteins in this compound-Induced Autophagy

Protein Function in this compound-Induced Autophagy Source
Beclin-1 A core regulatory protein that, in complex with Class III PI3K, initiates the formation of autophagosomes.
LC3 Exists as LC3-I (cytosolic) and LC3-II (lipidated, membrane-bound). The conversion of LC3-I to LC3-II is a key indicator of autophagosome formation and autophagic activity following this compound treatment.
Atg5 An essential autophagy-related protein that is part of a conjugate system required for the elongation and maturation of the autophagosome.
Class III PI3K A lipid kinase that forms a complex with Beclin-1 to produce phosphatidylinositol 3-phosphate (PI3P), which is critical for the recruitment of other autophagy proteins to the phagophore.
Bcl-2 An anti-apoptotic protein that can inhibit autophagy by binding to Beclin-1. This compound treatment can disrupt this interaction, promoting autophagy.
Necroptosis Mechanisms

In addition to apoptosis and autophagy, this compound can activate an alternative cell death pathway known as necroptosis, particularly in cancer cells that have developed resistance to apoptosis. Necroptosis is a form of regulated, caspase-independent necrosis that results in cell lysis and the release of cellular contents, which can provoke an inflammatory response.

The central molecular machinery governing necroptosis involves a signaling cascade mediated by three key proteins: Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and the mixed-lineage kinase domain-like (MLKL) pseudokinase. While RIPK1 has a dual role and can act as a scaffold to promote cell survival, its kinase activity is crucial for initiating necroptosis.

The process is typically initiated when death receptor signaling or other stimuli lead to the formation of a protein complex. In a cellular environment where caspase-8 is inhibited or absent, RIPK1 can engage with RIPK3. This interaction, facilitated by their respective RIP homotypic interaction motif (RHIM) domains, leads to the phosphorylation and activation of both kinases. The activated RIPK1-RIPK3 complex, often referred to as the necrosome, then recruits and phosphorylates the downstream executioner protein, MLKL.

Phosphorylation of MLKL by RIPK3 triggers a conformational change, causing MLKL to oligomerize and translocate from the cytosol to the plasma membrane. At the membrane, these MLKL oligomers are believed to form pores or disrupt membrane integrity through other means, leading to an influx of ions, cell swelling, and eventual rupture.

Evidence suggests that this compound can leverage this pathway to induce cell death. Studies combining this compound with other agents have provided further insight into the involvement of the necroptosis pathway. For instance, the combination of this compound with TNF and Smac mimetics has been shown to induce RIPK1-dependent cell death. Furthermore, inhibiting TGF-β-activated kinase 1 (TAK1), an upstream negative regulator of the RIPK1 pathway, with inhibitors like NG25 and 5Z-7-oxozeaenol, demonstrated cytotoxicity in MM cell lines, an effect that was also observed in combination with this compound. This finding further implicates the RIPK1 signaling axis as a target for enhancing this compound's therapeutic effect.

Table 2: Key Proteins in this compound-Associated Necroptosis

Protein Function in Necroptosis Source
RIPK1 A serine/threonine kinase that acts as a key sensor. Its kinase activity is essential for initiating the necroptotic cascade by activating RIPK3.
RIPK3 A serine/threonine kinase that is activated upon interaction with RIPK1. Activated RIPK3 is responsible for phosphorylating the executioner protein MLKL.
MLKL A pseudokinase that acts as the terminal executioner of necroptosis. Upon phosphorylation by RIPK3, it oligomerizes and translocates to the plasma membrane, causing membrane permeabilization and cell lysis.
Caspase-8 A protease that, when active, typically promotes apoptosis and cleaves/inactivates RIPK1 and RIPK3 to inhibit necroptosis. Inhibition of Caspase-8 can shift the cellular response towards necroptosis.
TAK1 A kinase that can act as a negative regulator of RIPK1-dependent cell death. Its inhibition can sensitize cells to necroptosis.

Table 3: Compound Names Mentioned in the Article

Compound Name
3-Methyladenine
5Z-7-oxozeaenol
Atg5
Beclin-1
Birinapant
Bortezomib (B1684674)
Chloroquine
Doxorubicin
Hydroxychloroquine
LCL-161
This compound
NG25
Rapamycin

Cellular Responses to Melphalan Induced Dna Damage and Stress

Activation of DNA Damage Response (DDR) Pathways

The initial cellular reaction to Melphalan-induced DNA lesions is the activation of the DNA Damage Response (DDR), a sophisticated signaling cascade orchestrated by apical kinases that sense genomic insults. This response is critical in determining the cell's fate—be it survival through successful DNA repair or elimination through programmed cell death.

This compound-induced DNA damage, particularly the formation of ICLs and subsequent replication stress, engages two principal sensor kinases: Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR).

ATM Activation : DNA double-strand breaks (DSBs), which can arise as intermediates during the repair of ICLs, are primary activators of the ATM pathway. Once activated, ATM phosphorylates a variety of substrates, including the checkpoint kinase 2 (CHK2), to signal the presence of severe DNA damage.

ATR Activation : The ATR pathway is activated by the presence of single-stranded DNA (ssDNA) regions, which form when DNA replication forks stall at sites of damage, such as this compound-induced adducts. ATR, in turn, phosphorylates and activates checkpoint kinase 1 (CHK1).

Research in multiple myeloma cells demonstrates that This compound (B128) treatment robustly activates both the ATM and ATR pathways, evidenced by the phosphorylation of their main downstream targets, CHK2 and CHK1, respectively.

Interestingly, the dynamics between these two pathways appear to shift in the context of acquired this compound resistance. Studies on resistant multiple myeloma cell lines have revealed a significant downregulation of ATM and a corresponding upregulation of ATR at the steady-state level. This suggests that in resistant cells, the cellular response prioritizes the repair of replication-blocking lesions via the ATR pathway. Further supporting this, inhibitors of ATR, but not ATM, were found to markedly increase sensitivity to this compound in resistant cells. This indicates that an ATR-dependent signaling cascade is a key survival mechanism against this compound in the resistant state.

Table 1: Key Proteins in this compound-Induced ATM/ATR Signaling

ProteinPrimary ActivatorRole in this compound ResponseObservation in Resistant Cells
ATM (Ataxia-Telangiectasia Mutated)DNA Double-Strand Breaks (DSBs)Activated by this compound-induced DSBs; phosphorylates CHK2. Steady-state levels are significantly lower.
ATR (Ataxia-Telangiectasia and Rad3-related)Replication Stress / ssDNAActivated by stalled replication forks at this compound adducts; phosphorylates CHK1. Steady-state levels are significantly higher.
CHK1 (Checkpoint Kinase 1)Phosphorylation by ATRActivated downstream of ATR to mediate cell cycle arrest. Inhibition increases this compound sensitivity.
CHK2 (Checkpoint Kinase 2)Phosphorylation by ATMActivated downstream of ATM; involved in p53 activation. Phosphorylation can be triggered by an ATR/DNA-PK pathway.

The tumor suppressor protein p53 is a central mediator of the cellular response to genotoxic stress and a critical downstream target of the DDR. Activation of the p53 pathway is a key event in determining cellular sensitivity to this compound.

Following this compound-induced DNA damage, p53 is activated, often through phosphorylation by kinases like ATM and CHK2. This activation leads to an increase in total and phosphorylated p53 levels. Activated p53 functions as a transcription factor, inducing the expression of genes involved in cell cycle arrest (such as p21) or apoptosis (such as PUMA and DR5).

The integrity of the p53 pathway is strongly correlated with this compound efficacy. Myeloma cell lines with wild-type TP53 are significantly more sensitive to this compound than those with mutated or abnormal TP53. Silencing p53 in wild-type cells has been shown to inhibit this compound-induced cell death. This highlights p53's crucial role in executing the apoptotic program following irreparable DNA damage by the drug. Furthermore, therapeutic strategies that enhance p53's nuclear localization and prevent its degradation have been shown to synergize with this compound, sensitizing even resistant myeloma cells to its effects.

ATM/ATR Signaling Dynamics in Response to this compound

Engagement of DNA Repair Mechanisms

To survive this compound's assault, cells must repair the induced DNA lesions. Mammalian cells possess a range of DNA repair pathways, each specialized for different types of damage. The repair of this compound-induced monoadducts, ICLs, and subsequent DSBs involves the coordinated action of several of these pathways.

The Base Excision Repair (BER) pathway is responsible for correcting small, non-helix-distorting base lesions, such as those caused by alkylation, oxidation, or deamination. While this compound's primary cytotoxic lesion is the ICL, it also generates monoadducts, such as N7-methylguanine and N3-methyladenine, which are substrates for the BER pathway.

The BER process is initiated by a DNA glycosylase that recognizes and removes the damaged base. The resulting apurinic/apyrimidinic (AP) site is then processed by APE1 (Apurinic/apyrimidinic endonuclease 1), followed by DNA synthesis and ligation to restore the DNA strand.

The role of BER in this compound resistance is complex. On one hand, efficient repair of monoadducts by BER can prevent them from converting into more lethal ICLs. Indeed, inhibiting the key BER protein APE1 has been shown to sensitize multiple myeloma cells to this compound. On the other hand, some studies on this compound-resistant cells have observed a marked reduction in the steady-state levels of specific DNA glycosylases. This downregulation may be an adaptive mechanism to avoid the creation of repair intermediates that could interfere with the processing of ICLs by other, more critical pathways.

The Nucleotide Excision Repair (NER) pathway is a versatile system that removes a wide variety of bulky, helix-distorting DNA lesions, making it a key player in the repair of this compound-induced damage. NER is considered a primary mechanism for repairing the ICLs that are the hallmark of bifunctional alkylating agents.

Research has demonstrated that both rodent and human cell-free extracts can utilize the NER machinery to excise this compound monoadducts from DNA substrates. The pathway involves the recognition of the lesion, unwinding of the DNA around it, incision of the damaged strand on both sides of the adduct, and removal of the resulting oligonucleotide.

The efficiency of the NER pathway is a critical determinant of this compound sensitivity. Upregulation of NER genes, such as ERCC3 (also known as XPB), has been associated with poorer outcomes in patients treated with alkylating agents. Conversely, specific knockdown or inhibition of NER-related genes has been shown to increase cellular sensitivity to this compound, confirming NER's role in mediating resistance.

Homologous Recombination (HR) is a high-fidelity repair pathway essential for fixing DNA double-strand breaks (DSBs). DSBs are among the most toxic forms of DNA damage and are frequently generated as intermediates during the cellular processing of this compound-induced ICLs, especially when a replication fork collides with a cross-link.

The HR pathway uses an undamaged sister chromatid as a template to accurately repair the break. A key event in HR is the formation of a nucleoprotein filament of the RAD51 recombinase on the processed DNA ends, which then searches for and invades the homologous template sequence. The formation of nuclear RAD51 foci is therefore a widely used marker for active HR repair.

Multiple studies have provided strong evidence that HR is a major contributor to this compound resistance. In studies of epithelial tumor cell lines, a significant correlation was found between this compound resistance and both the protein levels of the HR component Xrcc3 and the density of this compound-induced RAD51 foci. This suggests that cells with a more robust HR capacity are better able to repair the DSBs arising from ICLs, thus surviving the drug treatment.

Table 2: Key DNA Repair Pathways in this compound Response

PathwayPrimary Lesion RepairedKey ProteinsRole in this compound Response & Resistance
Base Excision Repair (BER)Alkylating monoadducts (e.g., N7-methylguanine)DNA Glycosylases, APE1Repairs monoadducts, preventing ICL formation. Inhibition of APE1 sensitizes cells to this compound.
Nucleotide Excision Repair (NER)Bulky adducts and Interstrand Cross-links (ICLs)ERCC1, XPA, XPB (ERCC3)Crucial for removing this compound-induced ICLs. Upregulation of NER genes is linked to resistance.
Homologous Recombination (HR)DNA Double-Strand Breaks (DSBs) from ICL processingRAD51, Xrcc3Repairs highly toxic DSBs. Increased HR activity (e.g., RAD51 foci) is strongly correlated with resistance.

Non-Homologous End Joining (NHEJ) Pathway Analysis

This compound-induced ICLs can lead to the formation of highly cytotoxic double-strand breaks (DSBs) during DNA replication. The Non-Homologous End Joining (NHEJ) pathway is a major mechanism for repairing these DSBs. Research indicates that the efficiency of this pathway can significantly influence a cell's sensitivity to this compound.

In this compound-resistant multiple myeloma cell lines, a notable upregulation of proteins involved in the classical NHEJ pathway has been observed. This includes key factors such as DNA ligase IV, XRCC4, and RPA2. The increased levels of these proteins likely contribute to a more rapid repair of DSBs, thereby mitigating the cytotoxic effects of this compound. Furthermore, studies have shown that co-treatment of multiple myeloma cells with this compound and an NHEJ inhibitor, SCR7, can significantly decrease the rate of DNA damage repair and increase the cells' sensitivity to this compound. This highlights the critical role of the NHEJ pathway in mediating this compound resistance.

Interestingly, the expression of genes involved in DSB repair, including those in the NHEJ pathway, can be altered by other therapeutic agents. For instance, the histone deacetylase inhibitor panobinostat (B1684620) has been shown to decrease the expression of several DSB-related genes, such as MRE11A, PRKDC (which encodes the catalytic subunit of DNA-PK), RAD50, and XRCC6 (Ku70), in bone marrow plasma cells from multiple myeloma patients. This suggests that targeting the NHEJ pathway in combination with this compound could be a promising strategy to overcome drug resistance.

Table 1: Key Proteins in the NHEJ Pathway and their Role in this compound Resistance

ProteinFunction in NHEJObserved Change in this compound ResistanceReference
DNA ligase IV Catalyzes the final ligation step of the broken DNA ends.Upregulated in resistant cells.
XRCC4 Stabilizes and stimulates the activity of DNA ligase IV.Upregulated in resistant cells.
RPA2 A subunit of the replication protein A complex, involved in DNA metabolism and repair.Upregulated in resistant cells.
DNA-PKcs The catalytic subunit of the DNA-dependent protein kinase, a key sensor of DSBs.Implicated in NHEJ repair of this compound-induced damage.
Ku70/Ku80 A heterodimeric protein that binds to DSB ends and recruits DNA-PKcs.Consistently, although not significantly, upregulated in resistant cells.

Fanconi Anemia (FA)/BRCA Pathway in DNA Repair

The Fanconi Anemia (FA)/BRCA pathway is a crucial DNA repair mechanism specifically involved in the resolution of ICLs. Its role in the response to this compound is therefore of significant interest.

Studies have demonstrated that enhanced ICL repair through the FA/BRCA pathway is a key contributor to acquired resistance to this compound in multiple myeloma cells. this compound-resistant cell lines exhibit reduced formation of ICLs and an enhanced ability to remove them compared to their sensitive counterparts. This efficient repair process allows resistant cells to overcome this compound-induced cell cycle arrest.

A direct link between the FA/BRCA pathway and this compound sensitivity has been established through genetic manipulation. Knocking down FANCF, a central component of the FA core complex, in resistant cells using siRNA was shown to increase their sensitivity to the drug. Conversely, overexpressing FANCF in sensitive cells conferred a degree of resistance. Furthermore, the expression of FA/BRCA pathway genes is often collectively overexpressed in multiple myeloma cell lines selected for resistance to this compound. This overexpression is not limited to a single gene but often involves multiple components of the pathway, including FANCF and RAD51C.

The proteasome inhibitor bortezomib (B1684674) has been shown to downregulate the expression of FA/BRCA pathway genes, including FANCD2. This inhibition of the FA/BRCA pathway by bortezomib enhances this compound-induced DNA damage and provides a mechanistic basis for the observed synergistic effects when these two drugs are used in combination.

Chromatin Dynamics and DNA Damage Response in this compound Context

The structure of chromatin, the complex of DNA and proteins within the nucleus, plays a pivotal role in modulating the DNA damage response to this compound. The accessibility of DNA to both the damaging agent and the repair machinery is heavily influenced by the state of chromatin condensation.

Research on Histone Modifications (e.g., H3K9 acetylation, H3K27me3, H3K36me2)

Histone modifications are key epigenetic regulators of chromatin structure and gene expression. Specific patterns of histone modifications can influence the cellular response to this compound.

Histone Acetylation: Generally associated with a more open chromatin structure and increased gene transcription, histone acetylation can impact DNA repair. For example, H3K9 acetylation is often found at the promoters of active genes. Co-treatment of bone marrow plasma cells with this compound and the histone deacetylase inhibitor (HDACi) vorinostat (B1683920) leads to hyperacetylation of histone H4, an increased DNA damage burden, and higher rates of apoptosis. This suggests that inducing a more open chromatin state can enhance the cytotoxic effects of this compound.

Histone Methylation: The effects of histone methylation are more complex and depend on the specific lysine (B10760008) residue that is methylated and the degree of methylation (mono-, di-, or tri-methylation).

H3K27me3: This mark, catalyzed by the EZH2 component of the Polycomb Repressive Complex 2 (PRC2), is generally a repressive mark associated with silenced genes. Overexpression of the oncogene MMSET in multiple myeloma can lead to a redistribution of EZH2 and the H3K27me3 mark, affecting genes involved in DNA repair and apoptosis.

H3K36me2: Overexpression of MMSET in multiple myeloma results in an accumulation of H3K36me2, which is linked to transcriptional activation of oncogenes.

Table 2: Histone Modifications and their Implied Role in this compound Response

Histone ModificationGeneral FunctionImplication in this compound ResponseReference
H3K9 acetylation Transcriptional activation, open chromatin.Increased acetylation may enhance this compound-induced damage.
H3K27me3 Transcriptional repression, condensed chromatin.Altered distribution by oncogenes can affect DNA repair gene expression.
H3K36me2 Transcriptional activation.Increased levels due to MMSET overexpression can promote oncogenesis.

Chromatin Condensation and Looseness in Relation to DNA Damage

The physical state of chromatin directly impacts the efficiency of both DNA damage induction and repair. A more condensed chromatin structure can shield DNA from damage, while a looser structure may allow for more efficient access of repair proteins.

Research has shown that multiple myeloma patients who respond well to this compound therapy tend to have a more condensed chromatin structure in their malignant plasma cells. This condensed state is associated with lower repair efficiency of this compound-induced DNA damage, leading to a prolonged inhibition of transcription and subsequent activation of the p53-dependent apoptotic pathway. Conversely, non-responders are characterized by a greater looseness of chromatin structure, which results in higher repair efficiency and contributes to this compound resistance.

Interestingly, the efficiency of DNA repair can vary within different regions of a gene. Repair is often faster in the more accessible regions at the 5'-end of active genes. In multiple myeloma patients, the repair of this compound-induced damage is significantly faster compared to healthy individuals, and this difference is more pronounced at the 5'-end of genes.

Influence of Oncogenic Factors (e.g., MMSET, c-myc, CCND1) on DNA Repair Processes

Oncogenic factors prevalent in multiple myeloma can significantly influence DNA repair processes and, consequently, the response to this compound.

MMSET (Multiple Myeloma SET Domain): Overexpression of the histone methyltransferase MMSET, often due to the t(4;14) translocation, is associated with a poor prognosis. MMSET plays a role in the DNA damage response by mediating the methylation of histone H4 at lysine 20 (H4K20), which facilitates the recruitment of the DNA repair protein 53BP1. Cells with high levels of MMSET exhibit an enhanced rate of repair for this compound-induced DNA damage and continue to proliferate, whereas cells with low MMSET levels accumulate damage and undergo cell cycle arrest. Silencing MMSET has been shown to increase sensitivity to this compound.

c-myc: The oncogene c-myc is a critical regulator of cell growth and proliferation. Its expression can be increased by MMSET through the repression of microRNA miR-126. The interplay between c-myc and the p53 pathway is crucial in determining the cellular response to DNA damage.

CCND1 (Cyclin D1): Overexpression of Cyclin D1, often resulting from the t(11;14) translocation, is a common event in multiple myeloma. While its primary role is in cell cycle regulation, the deregulation of cyclin D genes can have downstream effects on transcriptional events that may indirectly influence DNA repair and cell survival pathways.

Oxidative Stress Response in this compound-Treated Cells

The cytotoxicity of this compound is not solely due to its direct interaction with DNA. The generation of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, also plays a significant role.

This compound treatment has been shown to induce oxidative stress in various cell types, including cardiomyocytes and multiple myeloma cells. This is evidenced by an increase in intracellular and mitochondrial ROS levels in a dose-dependent manner following this compound exposure. The generation of ROS can contribute to this compound-induced apoptosis and cell cycle alterations.

Cells can counteract this oxidative stress through various antioxidant mechanisms. Glutathione (B108866) (GSH), a major cellular antioxidant, can reduce this compound-induced apoptosis. However, this protective effect appears to be independent of the repair of this compound-induced DNA damage. this compound treatment can lead to a decrease in the intracellular pool of GSH.

This compound-resistant cells often exhibit an elevated oxidative stress response. This can involve the upregulation of the NRF2 pathway, a key regulator of antioxidant gene expression. Targeting these antioxidant defenses, for instance by depleting GSH, can increase the sensitivity of resistant cells to this compound.

Reactive Oxygen Species (ROS) Generation and its Role

The generation of ROS by this compound is linked to its ability to inhibit key antioxidant enzymes. Specifically, this compound has been shown to bind to and reduce the activity of thioredoxin reductase, a crucial enzyme in maintaining the cellular redox balance. This inhibition disrupts normal antioxidant functions and leads to an accumulation of ROS. Studies in multiple myeloma (MM) cells have confirmed that this compound treatment leads to a detectable increase in ROS levels, which can be observed within 24 to 48 hours of exposure. This surge in ROS is not merely a byproduct of cellular damage but an active contributor to the apoptotic process initiated by the drug.

The elevated levels of ROS trigger a cascade of downstream signaling events. Research has demonstrated that ROS generation is an early and essential step for this compound-induced apoptosis in Epstein-Barr virus (EBV)-transformed B cells. This process involves the activation of stress-related signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) pathway. The activation of these pathways, prompted by oxidative stress, ultimately leads to the upregulation of pro-apoptotic proteins and the execution of the apoptotic program. Furthermore, the increase in ROS contributes to widespread oxidative damage to cellular components, including the oxidation of lipids and proteins, exacerbating the cytotoxic effects of the drug. The role of ROS in this compound's mechanism is underscored by findings that ROS scavengers can inhibit this compound-induced apoptosis, blocking downstream events like p38 MAPK activation.

Table 1: Research Findings on this compound-Induced ROS Generation

FindingCell/System StudiedImplicationReference(s)
ROS Induction Multiple Myeloma (MM) cellsThis compound treatment increases intracellular ROS levels, leading to protein and lipid oxidation.
Mechanism of ROS Generation GeneralThis compound binds to and inhibits thioredoxin reductase, leading to increased ROS production.
Timing of ROS Production Human Myeloma Cell Lines (HMCLs)ROS can be detected starting 24 hours after treatment and increases for the first 48 hours.
Role in Apoptosis EBV-transformed B cellsROS generation is a primary event in this compound-induced apoptosis, preceding p38 MAPK phosphorylation and caspase cleavage.
Signaling Pathway Activation EBV-transformed B cells; P815 tumor cellsThis compound-induced ROS activates the ATR/p38 MAPK pathway and the NF-κB pathway.
Effect of ROS Scavengers EBV-transformed B cellsPretreatment with an ROS scavenger inhibits this compound-induced apoptosis and blocks the activation of downstream signaling.

Analysis of Antioxidant Defenses (e.g., Glutathione, Thioredoxin Reductase, NRF2 pathway)

In response to the oxidative stress induced by this compound, cellular antioxidant defense systems are significantly impacted and play a crucial role in determining cell fate. The primary defense mechanisms involved are the glutathione (GSH) system, the thioredoxin (Trx) system, and the NRF2 antioxidant response pathway.

Glutathione (GSH): Glutathione is a major intracellular antioxidant that directly participates in the detoxification of this compound. this compound is inactivated through direct conjugation with GSH, a reaction that can be accelerated by the enzyme glutathione S-transferase (GST). Consequently, this compound treatment leads to a significant decrease in the intracellular pool of GSH. The level of intracellular GSH is a critical determinant of sensitivity to this compound. Elevated baseline levels of GSH have been consistently associated with this compound resistance in various cancer cell lines, including ovarian cancer and multiple myeloma. Conversely, the depletion of cellular GSH, for instance by using inhibitors of its synthesis like buthionine sulphoximine (BSO), can sensitize resistant cells to this compound and restore its cytotoxic efficacy. This highlights the protective role of GSH against this compound-induced cytotoxicity, which interestingly does not appear to affect the initial induction of DNA damage by the drug.

NRF2 Pathway: The Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is the master regulator of the antioxidant response to cellular stress. In response to the oxidative stress generated by this compound, the NRF2 pathway is activated in cancer cells. This activation leads to the increased transcription of a suite of antioxidant and detoxification genes. Key downstream targets of NRF2 that are induced following this compound treatment include heme oxygenase-1 (HO-1), NAD(P)H Quinone Oxidoreductase 1 (NQO1), and both the catalytic and regulatory subunits of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis. This activation represents a compensatory survival response by the cell to counteract the drug-induced oxidative damage. Accordingly, acquired resistance to this compound has been associated with the upregulation of the NRF2-mediated oxidative stress response, making cells more tolerant of oxidative stress.

Table 2: Research Findings on Antioxidant Defenses in Response to this compound

Defense SystemEffect of this compoundImplication in ResistanceResearch FindingsReference(s)
Glutathione (GSH) Causes a significant decrease in intracellular GSH levels.Elevated GSH levels confer resistance.GSH directly inactivates this compound via conjugation. Depleting GSH with BSO reverses resistance.
Thioredoxin Reductase (TrxR) Efficiently and irreversibly inhibits TrxR activity.Not directly implicated in resistance, but its inhibition is a key part of this compound's cytotoxic mechanism.Inhibition of TrxR contributes to increased ROS. Glutathione Reductase is not inhibited by this compound.
NRF2 Pathway Activates the NRF2 antioxidant pathway.Upregulation of the NRF2 pathway is associated with acquired resistance.Activation leads to increased expression of downstream targets like HO-1, NQO1, and GCL to counteract oxidative stress.

Mechanisms of Acquired Cellular Resistance to Melphalan

DNA Repair Pathway Adaptation and Overexpression Research

Melphalan (B128) exerts its cytotoxic effect primarily by inducing DNA lesions, most notably interstrand cross-links (ICLs), which block DNA replication and transcription, ultimately leading to cell death. Consequently, the cell's ability to repair this damage is a critical determinant of its sensitivity or resistance to the drug. Tumor cells can develop resistance by enhancing the efficiency and capacity of their DNA repair machinery. This involves the upregulation and adaptation of several key repair pathways.

A primary mechanism of acquired resistance to this compound is the enhanced repair of ICLs. Studies have shown that plasma cells from this compound-treated, relapsed multiple myeloma patients exhibit a significantly greater capacity to repair ICLs compared to cells from this compound-naïve patients. In laboratory models, this compound-resistant myeloma cell lines demonstrate both reduced formation and enhanced removal of ICLs when compared to their drug-sensitive counterparts. This increased repair efficiency is directly linked to the cell's ability to overcome this compound-induced growth arrest. The nucleotide excision repair (NER) pathway is one of the systems implicated in the removal of bulky DNA adducts and ICLs formed by this compound.

Table 1: Research Findings on Enhanced Interstrand Cross-link (ICL) Repair in this compound Resistance

Finding Cell/Sample Type Key Observation Reference(s)
Increased ICL Repair Capacity Plasma cells from this compound-treated, relapsed MM patients 42% to 100% repair of ICLs at 40 hours, compared to no repair in cells from naïve patients.
Reduced ICL Formation & Enhanced Removal This compound-resistant myeloma cell lines (8226/LR5, U266/LR6) Significantly reduced ICL formation and faster removal compared to sensitive parental lines.
Correlation with In Vitro Sensitivity Plasma cells from MM patients In vitro sensitivity to this compound was found to correlate with ICL repair capacity.
Involvement of NER Pathway Various cancer cell lines The NER pathway is involved in the repair of this compound-induced adducts.

The Base Excision Repair (BER) pathway is also involved in the cellular response to this compound. Interestingly, research indicates that a decrease in the activity of certain BER components may contribute to this compound resistance. Studies have observed markedly reduced levels of the DNA glycosylases UNG2, NEIL1, and MPG in this compound-resistant multiple myeloma cells. It is theorized that reduced BER activity might prevent the creation of cytotoxic repair intermediates, thereby facilitating the more efficient repair of ICLs by other pathways, such as the Fanconi Anemia pathway.

Conversely, the repair of single-strand breaks, a subsequent step in the processing of DNA damage, appears to be enhanced in resistant cells. This is supported by observations of increased autoribosylation of PARP-1 and a heightened sensitivity of resistant cells to PARP inhibitors. This "inverse switch," characterized by reduced base excision but enhanced strand break repair, may prevent the accumulation of toxic DNA intermediates and promote cell survival.

Non-Homologous End Joining (NHEJ) is a major pathway for repairing DNA double-strand breaks (DSBs), which can arise from the processing of ICLs. Research has revealed a significant upregulation of key NHEJ proteins in this compound-resistant cells. Quantitative western blot analysis has shown that the steady-state levels of DNA ligase IV and XRCC4 are constitutively elevated in resistant myeloma cells. This upregulation of NHEJ components likely contributes to the observed increase in the kinetics of DSB repair in these cells, allowing them to more efficiently resolve the lethal DNA damage induced by this compound. One study reported that this compound resistance in the RPMI8226 cell line was characterized by upregulated LIG4 and XRCC4.

The Fanconi Anemia (FA)/BRCA pathway is a critical DNA repair network that specializes in the repair of ICLs. A substantial body of evidence points to the upregulation of this pathway as a key mechanism of acquired this compound resistance in multiple myeloma. this compound-resistant myeloma cell lines exhibit elevated expression of multiple genes within the FA/BRCA pathway, including FANCA, FANCC, FANCF, FANCL, BRCA1, BRCA2, and RAD51C.

This overexpression leads to a more efficient repair of ICLs, which in turn allows cells to overcome this compound-induced cell cycle arrest and continue to proliferate. Studies have demonstrated a direct link between the expression levels of FA/BRCA genes and this compound sensitivity. For instance, silencing FANCF with siRNA in drug-resistant cells can reverse the resistance, while overexpressing FANCF in drug-sensitive cells confers increased protection against this compound. Furthermore, research has shown that the NF-κB pathway can transcriptionally regulate FA/BRCA pathway genes, and inhibiting NF-κB can diminish FA-mediated repair and enhance sensitivity to this compound.

Table 2: Key FA/BRCA Pathway Genes Upregulated in this compound Resistance

Gene Function in Pathway Observed in Resistant Cells Reference(s)
FANCA, FANCC, FANCF, FANCL Core complex components, essential for FANCD2 monoubiquitination Increased expression in this compound-resistant MM cell lines.
FANCD2 Central protein, monoubiquitinated to activate downstream repair Alterations in expression and function linked to resistance.
BRCA1, BRCA2 Homologous recombination repair proteins, interact with FA pathway Increased expression in this compound-resistant MM cell lines.
RAD51C Homologous recombination protein, involved in ICL repair Increased expression in this compound-resistant MM cell lines.

Upregulation of Non-Homologous End Joining Components

Altered Cellular Transport Dynamics Research

Beyond the cell's internal repair mechanisms, resistance to this compound can also arise from changes in how the drug enters the cell. If less of the cytotoxic agent reaches its intracellular target—the DNA—its efficacy will be inherently limited.

This compound, being an amino acid derivative, is primarily transported into cells by amino acid transporters, with the L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, being a key mediator. The expression and function of LAT1 correlate with this compound sensitivity. Research has shown that downregulation of LAT1 can contribute to this compound resistance. Studies using siRNA to decrease LAT1 expression resulted in a significant reduction in both this compound uptake (by 58%) and its cytotoxicity (a 3.5-fold decrease).

However, the relationship is complex. While direct downregulation of LAT1 reduces drug influx, some studies on this compound-resistant cell lines have shown that resistance can be overcome by inhibiting miR-221/222, which leads to an upregulation of LAT1 protein, suggesting that in some contexts, other mechanisms may be more dominant in the resistance phenotype. Despite this, the fundamental role of LAT1 as the primary gateway for this compound into the cell underscores the importance of its expression levels in determining drug efficacy.

Increased Efflux Mechanisms (e.g., MDR1/ATP Binding Cassette Transporters Overexpression)

While not the primary focus of recent metabolic studies, increased drug efflux via ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), is a recognized mechanism of resistance to various chemotherapeutic agents. However, some studies on this compound-resistant multiple myeloma cell lines have indicated that alterations in drug transport and detoxification were not the primary modes of resistance in the models studied. Instead, intrinsic metabolic changes appear to play a more dominant role.

Metabolic Reprogramming in this compound-Resistant Cellular Models

Cancer cells can rewire their metabolic pathways to sustain growth and develop drug resistance. In the context of this compound resistance, significant metabolic reprogramming has been observed, affecting several key pathways that enhance the cell's ability to withstand the drug's cytotoxic effects.

A consistent finding in this compound-resistant multiple myeloma cell lines is the upregulation of the pentose (B10789219) phosphate (B84403) pathway (PPP). Proteometabolomic analyses have shown that resistant cells have higher intracellular levels of PPP metabolites, including erythrose-4-phosphate, 6-phosphogluconic acid, and D-ribose-5-phosphate/ribulose-5-phosphate, compared to their drug-sensitive counterparts. The PPP is crucial for producing NADPH, which is essential for antioxidant defense and reductive biosynthesis, and for generating precursors for nucleotide synthesis required for DNA repair.

The increased activity of the PPP in resistant cells provides a dual advantage: it enhances the cellular antioxidant capacity to combat the oxidative stress induced by this compound and supplies the necessary building blocks for repairing DNA damage caused by the alkylating agent. Pharmacological inhibition of a key PPP enzyme, 6-phosphogluconate dehydrogenase, has been shown to overcome this compound resistance in preclinical models, highlighting the pathway's importance in the resistance mechanism.

This compound resistance is also associated with significant alterations in purine (B94841) and pyrimidine (B1678525) metabolism. These pathways are fundamental for DNA synthesis and repair. Studies have revealed cell-line-specific changes in the levels of purine and pyrimidine metabolites. For instance, in some resistant cell lines, levels of guanine (B1146940) and guanosine (B1672433) were lower, while in others, different purine metabolites were modulated. These alterations are consistent with an increased demand for DNA repair mechanisms to counteract the DNA-damaging effects of this compound. The increased production of PPP-derived ribose-5-phosphate (B1218738) directly fuels purine and pyrimidine synthesis, linking these two resistance mechanisms.

Glutathione (B108866) (GSH), a major intracellular antioxidant, plays a crucial role in the detoxification of this compound. The primary mechanism of this compound inactivation within the cell is its direct conjugation with GSH, a reaction that can be accelerated by the enzyme glutathione S-transferase (GST). Elevated intracellular levels of GSH and GST have been linked to chemotherapy resistance.

In some this compound-resistant cell models, increased GSH levels have been observed. This elevation in GSH can be attributed to the increased activity of enzymes involved in its synthesis, such as γ-glutamylcysteine synthetase (GCS), the rate-limiting enzyme in GSH biosynthesis. Increased GCS activity and mRNA levels have been found in this compound-resistant prostate carcinoma cells. The depletion of GSH using agents like buthionine sulfoximine (B86345) (BSO) has been shown to reverse this compound resistance in vitro, underscoring the importance of GSH in this process. Furthermore, transcriptomic analyses have identified an increased expression of genes involved in amino acid and glutathione metabolism in this compound-resistant cells.

However, it is important to note that not all studies have found a direct correlation between GSH levels and this compound sensitivity, suggesting that the role of GSH in resistance can be complex and may vary between different tumor types and models. Some research indicates that drug detoxification through glutathionylation may not be the primary resistance mechanism in certain this compound-resistant cell lines.

Table 2: Key Factors in Glutathione Metabolism and this compound Resistance

Factor Role in Resistance Supporting Evidence
Glutathione (GSH) Detoxifies this compound through direct conjugation. Elevated levels are frequently observed in resistant cells. Depletion of GSH reverses resistance.
Glutathione S-Transferase (GST) Catalyzes the conjugation of this compound with GSH. Increased GST activity has been associated with resistance.

| γ-Glutamylcysteine Synthetase (GCS) | Rate-limiting enzyme in GSH synthesis. | Increased activity and expression are found in resistant cells. |

A significant metabolic shift observed in this compound-resistant cells is the Warburg effect, or aerobic glycolysis. This is characterized by an upregulation of glycolytic enzymes and a downregulation of proteins involved in the tricarboxylic acid (TCA) cycle and the electron transport chain, even in the presence of oxygen. This metabolic switch is considered a survival mechanism in cancer, contributing to resistance against apoptosis and oxidative stress.

Global proteomic and transcriptomic profiling of this compound-sensitive and -resistant multiple myeloma cell lines revealed that glycolysis was the most significantly altered pathway in resistant cells. These cells show an increased dependence on glucose, and inhibitors of glycolysis have a more potent growth-inhibitory effect on resistant cells compared to their sensitive counterparts. This shift towards aerobic glycolysis is thought to contribute to the this compound-resistant phenotype.

The aldo-keto reductase (AKR) superfamily, particularly the AKR1C subfamily (AKR1C1-AKR1C4), has been implicated in this compound resistance. These enzymes are oxidoreductases that catalyze the NADPH-dependent reduction of a wide array of substrates. In this compound-resistant multiple myeloma cells, a marked upregulation of AKR1C family members, specifically AKR1C1, AKR1C2, and AKR1C3, has been observed at both the mRNA and protein levels.

The exact mechanism by which AKR1C enzymes contribute to this compound resistance is still under investigation, but it is thought to be related to their role in prostaglandin (B15479496) synthesis and the regulation of various signaling pathways that promote cell survival. Inhibition of AKR1C enzymes with drugs such as flufenamic acid, ursodeoxycholate, and indomethacin (B1671933) has been shown to selectively target this compound-resistant cells, suggesting that these enzymes are a potential therapeutic target to overcome resistance.

Table 3: Mentioned Chemical Compounds

Compound Name
6-aminonicotinamide (B1662401)
6-phosphogluconic acid
Adenosine triphosphate (ATP)
Buthionine sulfoximine (BSO)
D-ribose-5-phosphate
Erythrose-4-phosphate
Flufenamic acid
Glutathione (GSH)
Guanine
Guanosine
Indomethacin
This compound
NADPH
Ribose-5-phosphate
Ribulose-5-phosphate

Research on the Warburg Effect (Aerobic Glycolysis) in Resistance

Microenvironmental Influences on this compound Resistance

The tumor microenvironment, particularly within the bone marrow, plays a pivotal role in fostering drug resistance. This is not a passive process; rather, it involves dynamic and reciprocal interactions between cancer cells and the surrounding stromal cells, extracellular matrix (ECM), and soluble factors. These interactions can provide a protective niche for cancer cells, shielding them from the cytotoxic effects of this compound.

Cell Adhesion-Mediated Drug Resistance (CAM-DR) Mechanisms

Cell adhesion-mediated drug resistance (CAM-DR) is a phenomenon whereby the adhesion of cancer cells to components of the bone marrow microenvironment confers a transient, de novo resistance to chemotherapy. Current time information in Las Vegas, NV, US. This form of resistance is particularly relevant to this compound and is initiated by the binding of myeloma cells to fibronectin and bone marrow stromal cells (BMSCs).

The primary mediators of this adhesion are integrins, specifically very late antigen-4 (VLA-4, or α4β1) and very late antigen-5 (VLA-5, or α5β1), which are expressed on the surface of myeloma cells. The binding of these integrins to their ligands on BMSCs and the ECM, such as fibronectin, triggers a cascade of intracellular signaling events that promote cell survival.

Several signaling pathways have been implicated in CAM-DR. Adhesion via β1-integrin can lead to alterations in the nuclear pool of topoisomerase IIβ, increased levels of the cyclin-dependent kinase inhibitor p27kip1, and changes in the availability of FLICE-like inhibitory protein (Flipl) binding to Fas-associated death domain, all of which can inhibit apoptosis. Furthermore, the adhesion of myeloma cells to fibronectin has been shown to activate the NF-κB pathway, a key regulator of cell survival and proliferation. This activation can be triggered by the secretion of tumor necrosis factor-ɑ (TNF-ɑ) by myeloma cells upon binding to BMSCs.

A key consequence of CAM-DR is the protection of myeloma cells from this compound-induced apoptosis. Current time information in Las Vegas, NV, US. Studies have shown that myeloma cells adhered to fibronectin are shielded from the cytotoxic effects of this compound, a protection that is not due to reduced drug accumulation. Current time information in Las Vegas, NV, US. Instead, this protection is associated with the inhibition of mitochondrial depolarization and the subsequent activation of caspases, key executioners of apoptosis. Current time information in Las Vegas, NV, US. Adherent cells also exhibit significantly reduced levels of the pro-apoptotic protein Bim. This transient protection afforded by CAM-DR may allow cancer cells to survive initial drug exposure and subsequently develop more permanent and complex mechanisms of resistance.

Table 1: Key Molecules and Pathways in Cell Adhesion-Mediated Drug Resistance (CAM-DR) to this compound

Molecule/Pathway Function in CAM-DR References
VLA-4 (α4β1 Integrin) Mediates adhesion of myeloma cells to fibronectin and BMSCs, initiating survival signals.
VLA-5 (α5β1 Integrin) Mediates adhesion of myeloma cells to fibronectin, contributing to resistance.
Fibronectin An ECM protein that, upon binding to integrins, triggers intracellular signaling pathways that protect against this compound-induced apoptosis.
NF-κB Pathway Activated upon cell adhesion, it promotes the transcription of pro-survival genes.
p27kip1 A cyclin-dependent kinase inhibitor whose levels are increased upon adhesion, potentially contributing to cell cycle arrest and resistance.
Bim A pro-apoptotic protein whose levels are significantly reduced in adherent cells, leading to inhibition of apoptosis.

Modification of the Bone Microenvironment and its Impact

The bone marrow microenvironment is not a static entity; it is actively modified by the presence of cancer cells, and these modifications can, in turn, enhance drug resistance. This compound itself can induce changes in the bone marrow, further contributing to a protective environment for resistant cells.

A critical component of the bone marrow microenvironment is the bone marrow stromal cells (BMSCs). The interaction between myeloma cells and BMSCs is a two-way street that fosters tumor progression and drug resistance. Myeloma cells can induce BMSCs to secrete a variety of cytokines and growth factors, most notably interleukin-6 (IL-6). Elevated levels of IL-6 are strongly associated with this compound resistance. IL-6 promotes the survival of this compound-resistant cells by activating downstream signaling pathways such as the JAK/STAT3 and PI3K/Akt pathways, which upregulate anti-apoptotic proteins. In fact, high-dose this compound treatment can lead to increased IL-6 production, creating a feedback loop that facilitates the survival of resistant clones.

The cellular components of the bone, osteoclasts and osteoblasts, also play a significant role in this compound resistance. Osteoclasts, the cells responsible for bone resorption, can promote the growth and survival of myeloma cells. There is evidence to suggest that this compound treatment can enhance osteoclast formation, leading to a remodeling of the endosteal niche that can reactivate dormant, and often drug-resistant, myeloma cells. This creates a vicious cycle where the treatment itself contributes to the conditions that favor tumor relapse. Conversely, myeloma cells are known to suppress the activity of osteoblasts, the cells responsible for bone formation. This suppression not only contributes to the osteolytic bone disease characteristic of multiple myeloma but may also remove a potential check on tumor growth, as osteoblasts can have suppressive effects on myeloma cells.

Extracellular vesicles (EVs), including exosomes, are another means by which the bone marrow microenvironment is modified to support drug resistance. Myeloma cells can release EVs that are taken up by BMSCs, leading to the transformation of these cells into cancer-associated fibroblasts (CAFs). These CAFs can then secrete cytokines, such as IL-6 and TGF-β, that further support a tumor-permissive microenvironment. Interestingly, treatment with this compound can stimulate the release of these "chemoexosomes" from myeloma cells, potentially amplifying the signals that promote drug resistance.

Table 2: Impact of Bone Marrow Microenvironment Modification on this compound Resistance

Microenvironmental Component Modification Impact on this compound Resistance References
Bone Marrow Stromal Cells (BMSCs) Increased secretion of IL-6 and other cytokines upon interaction with myeloma cells. Activation of pro-survival pathways (JAK/STAT3, PI3K/Akt) in myeloma cells, leading to resistance.
Osteoclasts Enhanced formation and activity, partly induced by this compound itself. Remodeling of the endosteal niche, which can reactivate dormant, drug-resistant myeloma cells.
Osteoblasts Suppression of differentiation and function by myeloma cells. Reduced bone formation and potential loss of a suppressive influence on myeloma cell growth.
Extracellular Vesicles (EVs) Release of "chemoexosomes" by myeloma cells, especially after this compound treatment. Transformation of BMSCs into cancer-associated fibroblasts (CAFs), which secrete pro-tumorigenic cytokines.

Investigation of Cross-Resistance Patterns to Other DNA-Damaging Agents

The development of resistance to this compound can sometimes confer resistance to other DNA-damaging agents, a phenomenon known as cross-resistance. However, this is not always the case, and understanding these patterns is crucial for designing effective second-line therapies.

Studies have demonstrated cross-resistance between this compound and other classic alkylating agents. For instance, a chlorambucil-resistant cell line was shown to have cross-resistance to this compound and nitrogen mustard. More recent research has shown that retinoblastoma cell models made resistant to this compound also exhibit reduced sensitivity to topotecan (B1662842) and carboplatin. The mechanisms underlying this cross-resistance can be multifactorial and may involve the upregulation of drug efflux pumps, such as ABC transporters, and alterations in DNA repair pathways.

Conversely, a lack of cross-resistance has been observed with certain agents. Bendamustine (B91647), a hybrid alkylating agent and purine analog, has been shown to be effective in patients refractory to conventional DNA-damaging agents, including this compound. While some studies suggest that bendamustine does not overcome this compound resistance and vice versa due to similar mechanisms of action involving reactive oxygen species and the p53 pathway, other research indicates that bendamustine can induce cell death in this compound-resistant cells through a distinct mechanism known as mitotic catastrophe. This involves the downregulation of key mitotic checkpoint proteins like Aurora kinase A and Polo-like kinase-1. This suggests that while there may be some overlap in their mechanisms of action, there are also key differences that can be exploited therapeutically.

The patterns of cross-resistance with platinum-based drugs like cisplatin (B142131) are complex. While both this compound and cisplatin are DNA cross-linking agents, the mechanisms by which these cross-links are repaired appear to be distinct. For example, plasma cells from this compound-resistant multiple myeloma patients showed significant "unhooking" of this compound-induced DNA interstrand cross-links (ICLs) but were unable to repair cisplatin-induced ICLs. This suggests that the acquired resistance mechanisms are drug-specific.

Cross-resistance has also been observed with doxorubicin. Doxorubicin-resistant cell lines have been shown to display moderate resistance to this compound. This pleiotropic resistance is often associated with decreased drug accumulation due to enhanced drug efflux.

Table 3: Cross-Resistance Patterns of this compound with Other DNA-Damaging Agents

Agent Cross-Resistance with this compound Potential Mechanisms References
Topotecan Yes Overexpression of ABC transporters, alterations in DNA repair pathways.
Carboplatin Yes Overexpression of ABC transporters.
Bendamustine No (in some contexts) Induction of mitotic catastrophe in this compound-resistant cells.
Cisplatin Complex and context-dependent Distinct DNA interstrand cross-link repair mechanisms.
Doxorubicin Yes (moderate) Decreased drug accumulation due to enhanced drug efflux.
Chlorambucil (B1668637) Yes Shared mechanisms of action as alkylating agents.

Preclinical and in Vitro Mechanistic Studies of Melphalan and Its Derivatives

Development and Utilization of In Vitro Models for Mechanistic Research

In vitro models are fundamental tools for elucidating the mechanisms of action of chemotherapeutic agents like melphalan (B128) and for developing novel, more effective derivatives. These models, which include established cancer cell lines and primary cells from patients, allow for controlled investigations into drug sensitivity, resistance, and molecular pathways.

Application of Human Cancer Cell Lines

Human cancer cell lines are instrumental in the preclinical evaluation of this compound and its derivatives across a spectrum of malignancies.

Multiple Myeloma: this compound is a cornerstone of therapy for multiple myeloma (MM). Consequently, a variety of MM cell lines have been used to study its efficacy and mechanisms of resistance. For instance, the this compound-sensitive RPMI-8226 cell line and its resistant counterpart, 8226/LR-5, have been pivotal in understanding acquired resistance. Studies have shown that the prodrug this compound-flufenamide (melflufen) exhibits greater potency than this compound in MM cell lines, including those resistant to this compound and other agents like bortezomib (B1684674) and dexamethasone (B1670325). The increased cytotoxicity of melflufen is attributed to its rapid and high intracellular accumulation of this compound. Mechanistic studies have revealed that melflufen's activity is dependent on aminopeptidase (B13392206) N for its conversion to this compound and that it induces apoptosis through caspase activation, generation of reactive oxygen species, and DNA damage.

Leukemia: In acute myeloid leukemia (AML) cell lines such as MV-4-11, HL60, Kasumi-1, and KGI-A, melflufen has demonstrated potent cytotoxic activity, with IC50 values significantly lower than those of this compound. Notably, the combination of melflufen with cytarabine (B982) showed synergistic effects in the HL-60 cell line. Studies on various hematological malignancy cell lines, including those for leukemia, have shown that novel this compound analogs can induce DNA damage and mitotic catastrophe.

Neuroblastoma: The this compound prodrug J1 (L-melphalanyl-p-L-fluorophenylalanine ethyl ester) has shown high cytotoxic activity in several neuroblastoma cell lines, proving to be significantly more potent than this compound itself. This enhanced activity was inhibited by bestatin, an aminopeptidase inhibitor, confirming its prodrug nature. J1 was found to induce apoptosis and act synergistically with etoposide (B1684455) in drug-resistant cells.

Ovarian Cancer: this compound is used in the treatment of ovarian cancer. In the A2780 ovarian cancer cell line, a resistant subline (A2780/AF-R) developed cross-resistance to this compound, among other drugs.

Breast Cancer: Studies on breast cancer cell lines, such as MCF-7 and MDA-MB-231, have been crucial for understanding this compound resistance. A this compound-resistant MCF-7 derivative (Me1R MCF-7) demonstrated that resistance was mediated by decreased drug accumulation due to an altered system L amino acid transporter. The prodrug melflufen was found to be more effective than this compound in reducing the viability of cancerous breast epithelial cells compared to normal cells.

Colon Carcinoma: A range of colon cancer cell lines have been tested for their sensitivity to this compound. The HCT-8 and RKO-AS45-1 cell lines were among the most sensitive, while NCI-H747 and SW1116 were more resistant. The average concentration of this compound needed to induce apoptosis in colon cancer cell lines was determined to be 70.1 μM. Immunohistochemical studies have successfully visualized this compound-DNA adducts in colon cancer cell lines like HT29, SW480, and SW1116. Dipeptide derivatives of this compound have also been evaluated for their cytotoxicity in the Caco-2 human colon carcinoma cell line.

Table 1: this compound and its Derivatives in Human Cancer Cell Lines

Cancer Type Cell Line(s) Compound(s) Key Findings Reference(s)
Multiple Myeloma RPMI-8226, 8226/LR-5, MM.1S, MM.1R, ANBL-6.WT, ANBL-6.BR This compound, this compound-flufenamide Melflufen is more potent than this compound, overcomes resistance, and induces apoptosis.
Leukemia MV-4-11, HL60, Kasumi-1, KGI-A, THP1 This compound, this compound-flufenamide, Novel Analogs Melflufen and novel analogs show high cytotoxicity; synergy with cytarabine.
Neuroblastoma SH-SY5Y, SK-N-SH, SK-N-BE(2) This compound, J1 J1 is significantly more potent than this compound and induces apoptosis.
Ovarian Cancer A2780, A2780/AF-R This compound Development of cross-resistance to this compound observed.
Breast Cancer MCF-7, MDA-MB-231, D492, D492HER2 This compound, this compound-flufenamide Resistance linked to decreased drug uptake; melflufen shows selective toxicity.
Colon Carcinoma HCT-8, RKO-AS45-1, NCI-H747, SW1116, HT29, Caco-2 This compound, Dipeptide derivatives Varied sensitivity to this compound; visualization of DNA adducts.

Studies with Primary Patient-Derived Cells

To complement studies with established cell lines, research using primary cells from patients provides a more direct understanding of this compound's effects in a clinically relevant context.

Peripheral Blood Mononuclear Cells (PBMCs): Studies on PBMCs from multiple myeloma patients have been instrumental in developing predictive biomarkers for treatment response. The extent of DNA damage and repair in PBMCs after in vitro this compound treatment has been shown to correlate with clinical outcomes after high-dose this compound therapy. It has been noted that PBMCs are significantly less sensitive to this compound and its derivatives compared to cancer cells, suggesting a favorable therapeutic index. For instance, melflufen was found to be about seven-fold more potent in primary AML patient cells than in normal PBMCs. Similarly, other novel this compound derivatives have shown reduced cytotoxic effects on PBMCs compared to their effects on leukemia and myeloma cell lines.

Bone Marrow Plasma Cells: Direct analysis of bone marrow plasma cells from multiple myeloma patients has provided insights into the in vivo efficacy of this compound. Following high-dose this compound and autologous stem cell transplantation (ASCT), a significant reduction in malignant plasma cells is observed, though not complete eradication in all patients. Studies have also investigated the impact of the initial burden of bone marrow plasma cells on outcomes after high-dose this compound and ASCT in patients with light chain amyloidosis, a related plasma cell disorder. In some cases of plasma cell myeloma treated with this compound, therapy-related acute promyelocytic leukemia has been reported, highlighting the need for long-term monitoring.

Characterization of Multidrug-Resistant Cell Line Models

The development of drug resistance is a major limitation in cancer therapy. In vitro models of multidrug resistance are crucial for understanding the underlying mechanisms and for developing strategies to overcome it.

This compound-Resistant Myeloma Cells: The RPMI-8226/LR5 cell line, a this compound-resistant derivative of the RPMI-8226 multiple myeloma cell line, has been extensively characterized. This cell line exhibits approximately a 7-fold resistance to this compound and shows partial cross-resistance to other alkylating agents. Resistance in this model is not due to reduced drug accumulation but is associated with a significant reduction in the formation of DNA interstrand cross-links and elevated levels of intracellular nonprotein thiols. Further studies comparing acquired resistance (in LR5 cells) with de novo resistance (induced by cell adhesion) revealed different molecular profiles, with acquired resistance involving the Fanconi anemia DNA repair pathway.

Overcoming Resistance with Prodrugs: The prodrug this compound-flufenamide has demonstrated the ability to overcome resistance in various cell line models. It is effective against this compound-resistant myeloma cells (LR5) and also cells resistant to other drugs like bortezomib (ANBL-6.BR) and dexamethasone (MM.1R). The increased potency of melflufen is linked to its ability to induce rapid and irreversible DNA damage.

Resistance in Other Cancers: A this compound-resistant breast cancer cell line (Me1R MCF-7) was developed by serially incubating the parent MCF-7 line with increasing this compound concentrations. This model showed that resistance was due to decreased this compound uptake, specifically implicating an alteration in the system L amino acid transporter.

Application of In Vivo Preclinical Models

In vivo models, particularly those involving human tumor xenografts in immunodeficient animals, are essential for evaluating the therapeutic efficacy of this compound and its derivatives in a more complex biological system.

Human Xenograft Models for Studying this compound Efficacy

Multiple Myeloma: Human multiple myeloma xenograft models have been pivotal in demonstrating the in vivo superiority of this compound prodrugs. In a human plasmacytoma MM.1S xenograft mouse model, treatment with this compound-flufenamide significantly inhibited tumor growth and prolonged survival compared to equimolar doses of this compound. These in vivo results corroborated in vitro findings, confirming the enhanced anti-myeloma activity of melflufen. The potent in vivo efficacy of melflufen is attributed to its ability to cause rapid and irreversible DNA damage, thereby overcoming this compound resistance.

Neuroblastoma: The efficacy of the this compound prodrug J1 was also tested in neuroblastoma xenograft models. In athymic mice and rats with SH-SY5Y or SK-N-BE(2) neuroblastoma xenografts, J1 treatment significantly inhibited tumor growth more effectively than this compound. This inhibition was associated with increased caspase-3 activation, reduced tumor cell proliferation, and decreased vascular density within the tumors.

Methodologies for Cellular Response Assessment in Research

The preclinical evaluation of this compound and its derivatives relies on a variety of in vitro assays to elucidate their mechanisms of action and determine their efficacy against cancer cells. These methodologies provide critical insights into how these alkylating agents affect cellular viability, genetic integrity, and programmed cell death pathways.

Cytotoxicity and Cell Viability Assays (e.g., Resazurin (B115843), MTT)

Cytotoxicity and cell viability assays are fundamental in the initial screening and characterization of this compound and its analogs. These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells in a culture.

The Resazurin assay is a commonly used method to assess the cytotoxicity of this compound and its derivatives. This assay utilizes the blue, non-fluorescent dye resazurin, which is reduced by metabolically active cells to the pink, highly fluorescent resorufin (B1680543). The degree of fluorescence is directly proportional to the number of viable cells. For instance, in a study evaluating novel this compound derivatives, the resazurin reduction assay was employed to determine the half-maximal inhibitory concentration (IC50) in various hematological malignancy cell lines, such as HL60, THP1, and RPMI8226, after 48 hours of incubation. It's important to note that resazurin itself can be toxic to cells at higher concentrations, and the product, resorufin, can be further metabolized, which can affect the linearity of the assay.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is another widely used colorimetric assay for assessing cell viability. In this assay, the yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan (B1609692) product. The resulting formazan crystals are then solubilized, and the absorbance is measured, which correlates with the number of metabolically active cells. Unlike the resazurin assay, the MTT assay requires a solubilization step because the formazan product is insoluble in water.

Both assays are valuable tools for high-throughput screening of this compound analogs and for determining their dose-dependent cytotoxic effects on cancer cells.

Table 1: Comparison of Common Cytotoxicity and Cell Viability Assays

Assay Principle Detection Key Features
Resazurin Reduction of resazurin to fluorescent resorufin by viable cells. Fluorometric/Colorimetric No cell lysis required, allowing for kinetic monitoring.
MTT Reduction of MTT to insoluble purple formazan by mitochondrial dehydrogenases. Colorimetric Requires cell lysis to solubilize formazan crystals.

Genotoxicity Assays (e.g., Alkaline Comet Assay, γH2AX analysis)

Genotoxicity assays are crucial for evaluating the DNA-damaging effects of this compound, an alkylating agent that functions by inducing DNA lesions.

The Alkaline Comet Assay , or single-cell gel electrophoresis (SCGE), is a sensitive method used to detect DNA strand breaks and alkali-labile sites in individual cells. In this assay, cells are embedded in agarose (B213101) on a microscope slide, lysed, and then subjected to electrophoresis under alkaline conditions. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage. Studies have shown that this compound and its derivatives induce DNA damage in a time-dependent manner in various cancer cell lines, as measured by the percentage of DNA in the comet tail. This assay is more sensitive than some other cytogenetic tests and can predict cytogenetic damage.

γH2AX analysis is another highly sensitive method to detect DNA double-strand breaks (DSBs), a severe form of DNA damage. When DSBs occur, the histone variant H2AX is rapidly phosphorylated at serine 139 to form γH2AX. These γH2AX foci can be visualized and quantified using immunofluorescence microscopy or flow cytometry. The number of foci is directly proportional to the number of DSBs. The γH2AX assay is considered more reliable and robust than the comet assay for detecting DNA damage induced by certain genotoxic agents. Research has demonstrated that this compound treatment leads to the formation of γH2AX foci, indicating the induction of DSBs as part of its mechanism of action.

Table 2: Key Genotoxicity Assays for this compound

Assay Principle Endpoint Measured Application in this compound Research
Alkaline Comet Assay Electrophoretic migration of damaged DNA from the nucleus. DNA strand breaks and alkali-labile sites. Quantifying this compound-induced DNA damage in individual cancer cells.
γH2AX Analysis Immunodetection of phosphorylated histone H2AX at sites of DNA double-strand breaks. DNA double-strand breaks. Assessing the formation of DNA double-strand breaks following this compound treatment.

Apoptosis Assays (e.g., Hoechst/Propidium Iodide Staining, Caspase Activity, Mitochondrial Membrane Potential Changes)

Apoptosis, or programmed cell death, is a key mechanism by which chemotherapeutic agents like this compound eliminate cancer cells. Various assays are employed to detect and quantify apoptosis.

Hoechst/Propidium Iodide (PI) Staining is a fluorescence microscopy-based method used to distinguish between live, apoptotic, and necrotic cells. Hoechst 33342 is a blue fluorescent dye that stains the condensed chromatin in apoptotic cells more brightly than the chromatin in normal cells. Propidium iodide is a red fluorescent dye that can only penetrate cells with compromised membranes, characteristic of late apoptotic and necrotic cells. This double staining allows for the identification of early apoptotic cells (bright blue), late apoptotic cells (pink/violet), and necrotic cells (red).

Caspase Activity Assays measure the activity of caspases, a family of proteases that are central executioners of apoptosis. Caspases 3 and 7 are key effector caspases. Their activity can be measured using fluorogenic substrates, such as those that release a fluorescent group upon cleavage. For example, NucView™ 488 Caspase-3 Substrate is a non-fluorescent substrate that, upon cleavage by caspase-3 in apoptotic cells, releases a high-affinity DNA dye that stains the nucleus green. Studies have shown that this compound and its derivatives induce apoptosis through the activation of caspases 3/7, 8, and 9.

Mitochondrial Membrane Potential (ΔΨm) Changes are an early hallmark of apoptosis. The disruption of mitochondrial integrity leads to the loss of ΔΨm. This can be assessed using fluorescent probes like JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide). In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization and the onset of apoptosis.

Cell Cycle Analysis Techniques

This compound, as a DNA-damaging agent, can induce cell cycle arrest, providing time for DNA repair or, alternatively, triggering apoptosis. Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a cell population.

For cell cycle analysis, cells are typically fixed and stained with a fluorescent DNA-binding dye, most commonly propidium iodide (PI) . The fluorescence intensity of the stained cells is directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).

Studies have shown that this compound and its derivatives can induce cell cycle arrest, often in the G2/M phase. For example, research on multiple myeloma cells demonstrated that this compound treatment led to a dose-dependent accumulation of cells in the G2 phase. This arrest prevents cells with damaged DNA from proceeding through mitosis. By analyzing changes in cell cycle distribution over time and with different drug concentrations, researchers can gain insights into the cytostatic effects of this compound.

Metabolic Profiling Approaches (e.g., Proteometabolomics, LC-MS)

Metabolic profiling has emerged as a powerful tool to understand the complex cellular responses to drugs like this compound, particularly in the context of drug resistance.

Proteometabolomics combines proteomics and metabolomics to provide a more comprehensive view of cellular processes. This approach can be used to investigate mechanisms of this compound resistance by examining changes in drug metabolism, endogenous metabolites, and protein activity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a key analytical technique in metabolic profiling. LC-MS-based metabolomics can be used for untargeted analysis to compare the steady-state levels of endogenous intracellular metabolites between this compound-sensitive and -resistant cells. It can also be used for targeted analysis to monitor the intracellular and extracellular metabolism of this compound and the formation of its hydrolysis products, such as monohydroxythis compound and dihydroxythis compound. These approaches have revealed that this compound resistance can be associated with alterations in metabolic pathways, including the pentose (B10789219) phosphate (B84403) pathway, purine (B94841) and pyrimidine (B1678525) metabolism, and glutathione (B108866) metabolism.

Gene Expression and Protein Profiling Methods (e.g., Transcriptomics, Proteomics, Western Blot, ChIP-PCR, Microarray)

Understanding how this compound affects gene and protein expression is crucial for elucidating its mechanism of action and identifying biomarkers of response and resistance.

Transcriptomics , the study of the complete set of RNA transcripts, can be performed using techniques like microarrays and RNA sequencing (RNA-Seq). Microarrays allow for the simultaneous analysis of the expression levels of thousands of genes, providing a global view of the transcriptional response to this compound. This can help identify genes and pathways that are up- or downregulated following drug treatment.

Proteomics is the large-scale study of proteins. Mass spectrometry-based proteomics can identify and quantify thousands of proteins in a sample, revealing changes in protein abundance in response to this compound.

Western Blot is a widely used technique to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest. This method is often used to validate findings from proteomics studies and to investigate the expression levels of specific proteins involved in DNA repair, apoptosis, and cell cycle control in response to this compound.

Chromatin Immunoprecipitation (ChIP) is a technique used to investigate the interaction between proteins and DNA in the cell. When coupled with quantitative PCR (ChIP-qPCR) , it can be used to determine if a specific protein is associated with a particular genomic region. This can be valuable for studying how this compound-induced DNA damage affects the binding of DNA repair proteins or transcription factors to chromatin.

Modulation of this compound Activity in Preclinical Settings

The efficacy of this compound, a cornerstone in the treatment of multiple myeloma, can be significantly influenced by various modulatory agents and strategies in preclinical models. These approaches aim to enhance its cytotoxic effects, overcome resistance, and improve therapeutic outcomes. This section delves into the preclinical and in vitro mechanistic studies that explore the modulation of this compound's activity through sensitization strategies, combination with other mechanistically relevant agents, and strategies to overcome acquired resistance by targeting metabolic pathways.

Sensitization Strategies (e.g., Hyperthermia, Ethacrynic Acid)

Preclinical research has identified several strategies to sensitize cancer cells to this compound, thereby increasing its therapeutic window. These strategies often involve physical methods like hyperthermia or pharmacological agents such as ethacrynic acid.

Hyperthermia: The application of heat, or hyperthermia, has been shown to potentiate the cytotoxicity of this compound. Studies in Chinese hamster ovary (CHO) cells, including both drug-sensitive (AuxB1) and multidrug-resistant (CH(R)C5) lines, have demonstrated that hyperthermia (41-43°C) enhances the cell-killing effects of this compound. This potentiation is observed with and without the presence of other sensitizing agents. The increased cytotoxicity is, in part, attributed to the accelerated rate of this compound decomposition at higher temperatures. In a human cell culture model simulating isolated limb perfusion, this compound levels decreased to 27% of the initial concentration after one hour at 41.5°C, compared to 50% at 37°C, while still showing enhanced cytotoxicity.

Ethacrynic Acid: Ethacrynic acid, an inhibitor of glutathione S-transferase (GST), has been investigated for its ability to enhance this compound's efficacy. GSTs are involved in the detoxification of this compound through conjugation with glutathione (GSH), and their inhibition is a key strategy to increase the intracellular concentration and activity of the drug. In preclinical models, ethacrynic acid has been shown to increase the sensitivity of melanoma cells to this compound. Interestingly, while ethacrynic acid alone did not alter this compound's cytotoxicity at 37°C in CHO cells, it became cytotoxic at elevated temperatures, acting as a thermosensitizer. The combination of ethacrynic acid, hyperthermia, and this compound has proven effective even against multidrug-resistant cells that overexpress P-glycoprotein. Other GST inhibitors, such as sulfasalazine, have also been studied in combination with this compound, although with variable results in clinical settings.

Sensitization StrategyModel SystemKey Findings
Hyperthermia Chinese hamster ovary (CHO) cellsPotentiated this compound cytotoxicity at 41-43°C.
Human cell culture modelAccelerated this compound decomposition and enhanced cytotoxicity at 41.5°C.
Ethacrynic Acid Chinese hamster ovary (CHO) cellsActed as a thermosensitizer, enhancing this compound cytotoxicity at elevated temperatures.
Human melanoma cellsIncreased sensitivity to this compound.

Combination Studies with Other Mechanistically Relevant Agents

Combining this compound with other agents that have complementary mechanisms of action is a promising strategy to enhance its antitumor activity and overcome resistance. Preclinical studies have explored combinations with DNA repair inhibitors, histone deacetylase inhibitors, proteasome inhibitors, immunomodulatory drugs, IL-6 signaling inhibitors, venetoclax (B612062), and etoposide.

DNA Repair Inhibitors: Since this compound acts by inducing DNA damage, inhibiting the cell's DNA repair mechanisms can synergistically enhance its effects.

ATR Inhibitors: Inhibition of the ATR kinase, a key component of the DNA damage response, with compounds like VX-970, has shown strong synergy with this compound in multiple myeloma models. This combination was effective in reducing cell proliferation, inducing apoptosis, and was even potent against this compound-resistant cells. The synergy is attributed to the reliance of myeloma cells on ATR for repairing the DNA damage caused by this compound.

Exportin 1 (XPO1) Inhibitors: Inhibitors of XPO1, such as selinexor (B610770) and eltanexor, have been shown to sensitize human multiple myeloma cells, including this compound-resistant lines, to this compound. The synergistic effect stems from increased DNA damage and decreased DNA repair, partly through the inhibition of the Fanconi anemia (FA) pathway.

Histone Deacetylase (HDAC) Inhibitors: HDAC inhibitors can alter chromatin structure and gene expression, sensitizing cancer cells to chemotherapy.

Panobinostat (B1684620) (LBH589): This potent HDAC inhibitor has demonstrated synergistic anti-myeloma effects when combined with this compound both in vitro and in vivo. The combination leads to increased histone acetylation, induction of apoptosis, and inhibition of cell proliferation. Clinical trials have explored this combination, though balancing efficacy and toxicity remains a challenge.

SNDX-275: This class I HDAC inhibitor also shows powerful synergism with this compound in multiple myeloma cells, leading to enhanced caspase-dependent apoptosis and mitotic catastrophe. The mechanism involves the intensification of the DNA damage response.

Proteasome Inhibitors: Proteasome inhibitors disrupt protein homeostasis and can enhance the efficacy of DNA-damaging agents.

Bortezomib: Preclinical data suggest that combining bortezomib with this compound induces synergistic myeloma cell apoptosis, partly by inhibiting DNA repair. The sequence of administration appears to be important, with bortezomib given after this compound showing greater plasma cell apoptosis.

CEP-18770: This novel proteasome inhibitor, when combined with this compound, induces synergistic inhibition of multiple myeloma cell viability in vitro and completely prevents the growth of both this compound-sensitive and -resistant tumors in xenograft models.

Immunomodulatory Drugs (IMiDs): IMiDs have direct anti-myeloma effects and also modulate the immune system.

Lenalidomide (B1683929) and Pomalidomide: Preclinical models have demonstrated that IMiDs can have synergistic activities with other anti-myeloma therapies, including alkylating agents like this compound. In clinical practice, lenalidomide in combination with this compound and prednisone (B1679067) has been a standard of care for transplant-ineligible newly diagnosed multiple myeloma patients.

IL-6 Signaling Inhibitors: Interleukin-6 (IL-6) is a key cytokine that promotes proliferation and drug resistance in multiple myeloma.

Siltuximab: This IL-6-neutralizing monoclonal antibody has been shown to enhance this compound's cytotoxicity in various human myeloma cell lines, including this compound-resistant ones. The combination attenuated cell proliferation, enhanced apoptosis, and partially overcame this compound resistance by inhibiting the pro-survival PI3-K/Akt signaling pathway.

Venetoclax: Venetoclax is a selective inhibitor of the anti-apoptotic protein BCL-2.

Preclinical studies have shown that venetoclax can potentiate the cytotoxicity of alkylating agents like this compound in multiple myeloma and acute myeloid leukemia cells. The combination of venetoclax with gemcitabine, busulfan, and this compound exerted synergistic cytotoxicity in multiple myeloma cell lines.

Etoposide: Etoposide is a topoisomerase II inhibitor that also induces DNA damage.

The combination of a novel this compound prodrug, J1, with etoposide resulted in synergistic cytotoxic effects in all tested neuroblastoma cell lines. This suggests that combining different classes of DNA-damaging agents can be a highly effective strategy.

Combination Agent ClassExample Agent(s)Mechanism of SynergyModel System
DNA Repair Inhibitors VX-970 (ATR inhibitor), Selinexor (XPO1 inhibitor)Enhanced DNA damage, inhibition of DNA repair pathways (e.g., ATR, Fanconi anemia)Multiple Myeloma
HDAC Inhibitors Panobinostat, SNDX-275Increased histone acetylation, intensified DNA damage response, enhanced apoptosisMultiple Myeloma
Proteasome Inhibitors Bortezomib, CEP-18770Inhibition of DNA repair, disruption of protein homeostasisMultiple Myeloma
Immunomodulatory Drugs Lenalidomide, PomalidomideDirect anti-myeloma effects and immune modulationMultiple Myeloma
IL-6 Signaling Inhibitors SiltuximabInhibition of pro-survival signaling (PI3-K/Akt), enhanced apoptosisMultiple Myeloma
BCL-2 Inhibitors VenetoclaxPotentiation of apoptosisMultiple Myeloma, Acute Myeloid Leukemia
Topoisomerase Inhibitors EtoposideSynergistic DNA damageNeuroblastoma

Strategies to Overcome Acquired Resistance through Targeting Metabolic Pathways

Acquired resistance to this compound is a significant clinical challenge. Preclinical studies have revealed that metabolic reprogramming is a key mechanism of resistance, and targeting these altered metabolic pathways can restore sensitivity to this compound.

Warburg Effect and Glycolysis: this compound-resistant multiple myeloma cells often exhibit a metabolic switch towards aerobic glycolysis, also known as the Warburg effect.

Global proteomic and transcriptomic profiling of this compound-sensitive and -resistant RPMI8226 cell lines revealed that glycolysis was the most significantly altered pathway in resistant cells.

Inhibitors targeting enzymes in the glycolytic and pentose phosphate pathways have shown selective cytotoxicity against this compound-resistant cells, suggesting that targeting this metabolic switch can overcome resistance.

Pentose Phosphate Pathway (PPP): The PPP provides precursors for nucleotide synthesis and is crucial for DNA repair.

Metabolomic studies have shown that levels of PPP metabolites are higher in this compound-resistant cell lines. This is consistent with the increased demand for DNA repair in response to this compound-induced damage.

Pharmacological targeting of 6-phosphogluconate dehydrogenase, a key enzyme in the PPP, with 6-aminonicotinamide (B1662401) successfully overcame this compound resistance in preclinical models.

Glutathione (GSH) Metabolism: Increased intracellular levels of GSH can detoxify this compound, contributing to resistance.

this compound-resistant cell lines have been shown to have increased levels of GSH.

Inhibition of GSH synthesis with buthionine sulfoximine (B86345) (BSO) synergistically enhanced this compound's activity against multiple myeloma cell lines and primary patient samples. BSO depletes GSH, leading to increased this compound-induced DNA damage and apoptosis.

Other Metabolic Pathways:

this compound-resistant cells can also show alterations in purine metabolism, glutamine metabolism, and oxidative stress responses.

Resistant cells may become more dependent on glutamine for energy, a process known as glutaminolysis.

Targeting these specific metabolic vulnerabilities presents a promising strategy to overcome this compound resistance.

Metabolic PathwayAlteration in Resistant CellsTargeting StrategyKey Findings
Glycolysis (Warburg Effect) Upregulation of glycolytic enzymesInhibition of glycolytic enzymesSelective cytotoxicity in resistant cells.
Pentose Phosphate Pathway Increased levels of PPP metabolitesInhibition of 6-phosphogluconate dehydrogenase (e.g., with 6-aminonicotinamide)Overcame this compound resistance.
Glutathione (GSH) Metabolism Increased intracellular GSH levelsInhibition of GSH synthesis (e.g., with Buthionine sulfoximine)Synergistic enhancement of this compound activity.
Glutamine Metabolism Increased dependence on glutaminolysisTargeting glutamine metabolismPotential to overcome resistance.

Synthetic Strategies and Structural Modifications of Melphalan for Research

Principles for the Design of Melphalan (B128) Analogs and Prodrugs

The rational design of this compound derivatives focuses on overcoming its limitations, such as poor water solubility, high reactivity, and non-specific toxicity. Key strategies involve modifying the electrophilicity of the mustard group, enhancing intracellular accumulation, and developing targeted delivery systems.

A primary approach to creating safer and more effective this compound analogs is to reduce the high electrophilicity of the nitrogen mustard group. This reactivity is responsible for its potent alkylating ability but also contributes to its toxicity towards healthy cells. By designing molecules where the nitrogen mustard is less reactive, researchers aim to develop compounds that are more stable in circulation and are selectively activated within the tumor microenvironment. This strategy has been historically successful in the development of clinically useful nitrogen mustard agents like chlorambucil (B1668637) and cyclophosphamide.

One method involves creating prodrugs, which are inactive compounds that are converted to the active this compound form at the tumor site. For example, C-Mel is a cephalosporin (B10832234) carbamate (B1207046) derivative of this compound designed to be activated by a β-lactamase enzyme targeted to the tumor. This targeted activation minimizes systemic exposure to the highly reactive this compound.

Increasing the concentration of this compound within cancer cells is a critical strategy to improve its cytotoxic effects. this compound's uptake into cells is partly mediated by amino acid transporters, but this process can be inefficient. Several approaches are being explored to boost its intracellular accumulation.

Increased Lipophilicity: One strategy is to increase the lipophilicity (fat-solubility) of this compound derivatives. Esterification of the carboxylic acid group or the formation of dipeptide derivatives can create more lipophilic compounds that can more easily diffuse across the cell membrane. Once inside the cell, these derivatives are often hydrolyzed back to the active, more polar form of this compound, effectively trapping it within the cell. Studies have shown that ester derivatives of this compound can lead to 5- to 20-times higher intracellular concentrations of cytotoxic metabolites compared to the parent drug.

pH-Dependent Uptake: The acidic environment of many solid tumors can be exploited to enhance this compound uptake. Lowering the extracellular pH has been shown to increase the passive cellular uptake of this compound. Furthermore, decreasing the intracellular pH (pHi) may enhance its cytotoxicity by impairing DNA repair mechanisms.

Overcoming Multidrug Resistance: Multidrug resistance (MDR) is a major obstacle in cancer therapy, often mediated by the P-glycoprotein efflux pump which actively removes drugs from the cell. Research has shown that agents like cyclosporine A can reverse this compound resistance by inhibiting this pump, leading to increased intracellular drug accumulation.

Targeted delivery systems aim to deliver this compound specifically to cancer cells, thereby increasing its efficacy and reducing systemic toxicity.

Peptide-Drug Conjugates (PDCs): Melflufen (this compound flufenamide) is a prime example of a PDC. It is a prodrug that consists of this compound linked to a peptide. This design leverages the fact that some cancer cells overexpress certain aminopeptidases. Melflufen is more lipophilic than this compound, allowing for rapid cell penetration. Once inside the cancer cell, these peptidases cleave the peptide bond, releasing the active this compound which then becomes entrapped and exerts its cytotoxic effect. This targeted activation can lead to a significantly higher intracellular concentration of this compound in tumor cells compared to normal cells.

Dendrimer Nanocarriers: Dendrimers are highly branched, three-dimensional macromolecules that can be used as nanocarriers for drug delivery. They offer a large surface area for attaching targeting ligands and can encapsulate drug molecules within their core. this compound has been encapsulated in poly(propylene imine) (PPI) dendrimers. Studies have shown that these dendrimer-melphalan complexes can lead to improved tumor growth inhibition and increased survival rates in animal models. The surface of these dendrimers can be modified, for instance with folic acid, to enhance targeting to cancer cells that overexpress folate receptors, further increasing the specificity of drug delivery and reducing toxicity.

Approaches for Enhancing Intracellular Accumulation

Chemical Synthesis Methodologies for this compound Derivatives

The synthesis of this compound derivatives is a crucial step in developing new and improved anticancer agents. Modifications often target the carboxyl and amino groups of the this compound molecule to alter its physicochemical and biological properties.

Esterification of the Carboxyl Group

Esterification of the carboxyl group of this compound is a common strategy to increase its lipophilicity and, consequently, its ability to cross cell membranes. This modification is considered a necessary step to improve the effectiveness of this compound.

Synthesis of this compound Esters: Methyl and ethyl esters of this compound (EM-MEL and EE-MEL) have been synthesized and evaluated. A general method for synthesizing this compound methyl esters involves the use of 2,2-dimethoxypropane (B42991) (DMP) in an acidic environment, which yields the corresponding amine derivatives as oils. These are then converted to their hydrochloride salts. Another approach involves a three-step synthesis starting with the protection of the amino group, followed by DCC/DMAP-mediated esterification with a perfluorous alcohol, and finally deprotection of the amino group. The synthesis of this compound itself can be achieved from L-phenylalanine through a multi-step process involving nitration, esterification, protection of the amino group, reduction of the nitro group, reaction with ethylene (B1197577) oxide, and subsequent chlorination and deprotection.

Impact on Cytotoxicity: Studies have consistently shown that this compound esters, such as EM-MEL and EE-MEL, exhibit greater cytotoxicity against various cancer cell lines compared to the parent drug.

Amidine Group Modifications

Modification of the amino group of this compound, often in conjunction with esterification, has led to the development of potent amidine derivatives.

Synthesis of Amidine Derivatives: The synthesis of these derivatives often begins with the reaction of this compound with an N-formylacetal, such as N-formylmorpholine dimethylacetal, to create a morpholine-containing intermediate. This intermediate can then be further modified. For instance, esterification can be carried out, followed by the introduction of various amidine residues. This has resulted in the creation of novel compounds like methyl esters of this compound containing thiomorpholine (B91149) (EM-T-MEL), indoline (B122111) (EM-I-MEL), and 4-(4-morpholinyl) piperidine (B6355638) (EM-MORPIP-MEL) residues.

Enhanced Anticancer Activity: The replacement of the amino group with an amidine group, particularly one containing heteroatoms like oxygen and nitrogen, has been shown to significantly increase the anticancer properties of this compound derivatives. These modifications can lead to compounds with superior cytotoxic, genotoxic, and pro-apoptotic activity compared to this compound. For example, EM-T-MEL and EM-I-MEL have demonstrated significantly higher cytotoxicity than this compound in various hematological malignancy cell models.

Table of Synthesized this compound Derivatives and their Modifications:

Derivative NameModification of Carboxyl GroupModification of Amino GroupReference
EM-MEL Methyl EsterUnmodified , ,
EE-MEL Ethyl EsterUnmodified , ,
MOR-MEL UnmodifiedAmidine with Morpholine Ring ,
DIPR-MEL UnmodifiedAmidine with Dipropyl Chain ,
EM-MOR-MEL Methyl EsterAmidine with Morpholine Ring , ,
EE-MOR-MEL Ethyl EsterAmidine with Morpholine Ring ,
EM-DIPR-MEL Methyl EsterAmidine with Dipropyl Chain ,
EE-DIPR-MEL Ethyl EsterAmidine with Dipropyl Chain ,
EM-T-MEL Methyl EsterAmidine with Thiomorpholine Ring , ,
EM-I-MEL Methyl EsterAmidine with Indoline Ring , ,
EM-MORPIP-MEL Methyl EsterAmidine with 4-(4-morpholinyl) piperidine ,

Synthesis of Dipeptide Derivatives

The synthesis of dipeptide derivatives of this compound is a key strategy aimed at improving its uptake and accumulation within cancer cells. The general approach involves coupling the amino acid this compound with another amino acid or its ester.

A common synthetic pathway starts with tert-butoxycarbonyl (Boc)-protected this compound. This protected intermediate is then coupled with various amino acid esters or amides. The coupling reaction is typically facilitated by reagents such as (benzotriazol-1-yloxy)tripyrrolidino-phosphonium hexafluorophosphate (B91526) (PyBOP) in the presence of triethylamine, or a combination of 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC), N-methylmorpholine (NMM), and 1-hydroxybenzotriazole (B26582) (HOBt). Following the coupling, the product is purified, often using silica (B1680970) gel chromatography. The final step involves the removal of the Boc protecting group, which is usually accomplished using HCl saturated in ethyl acetate, yielding the dipeptide hydrochloride salt that can be further purified by recrystallization.

For example, dipeptides have been synthesized from both L- and D-melphalan with amino acids like L-glutamic acid and L-valine, as well as their corresponding methyl or ethyl esters. One notable example is this compound flufenamide (melflufen), the ethyl ester of a dipeptide composed of this compound and p-fluoro-L-phenylalanine. The synthesis of melflufen involves reacting N-tert-butoxycarbonyl-L-melphalan with p-fluorophenylalanine ethyl ester. This process initially gave low yields after purification but was later optimized for larger-scale production.

Research has shown that the esterification of these dipeptides significantly increases their lipophilicity. This enhanced lipophilicity is believed to facilitate cellular uptake via passive diffusion, rather than relying on specific amino acid or oligopeptide transporters. Once inside the cell, the esters are hydrolyzed, releasing the more polar and active this compound-containing dipeptide, leading to higher intracellular concentrations of the cytotoxic agent compared to treatment with the non-esterified dipeptides.

Creation of Hybrid Molecules (e.g., with Benzylguanidine)

Another innovative approach to modify this compound is the creation of hybrid molecules that combine its alkylating function with a carrier moiety designed to target specific cancer cells. A significant example is the synthesis of hybrids linking the alkylating component of this compound with benzylguanidine (BG). This strategy aims to leverage the preferential uptake of benzylguanidine by neuroblastoma cells via the noradrenaline transporter (NAT), thereby directing the cytotoxic effects of this compound more selectively to these cells.

Researchers have successfully synthesized several this compound-benzylguanidine (MBG) hybrids. These include dialkylating molecules where the bis(2-chloroethyl)amino group is attached to the benzylguanidine moiety at either the para-position (pMBG), mirroring this compound's structure, or the meta-position (mMBG). Additionally, monoalkylating hybrid molecules, containing a single (2-chloroethyl)amino group at the para- (pMBG) or meta- (mMBG) position, have also been created.

The synthesis of these hybrids is a multi-step process. For the dialkylating compounds mMBG and pMBG (as trifluoroacetate (B77799) salts), the syntheses involved a three-step linear sequence, achieving total yields of 38% and 27%, respectively. The synthesis of the monoalkylating hybrids was more complex, requiring a six-step sequence and resulting in lower total yields of 7% for mMBG and 11% for pMBG. The resulting trifluoroacetate salts were found to be highly soluble in aqueous media and stable when stored at -20 °C.

Studies on the effects of these hybrid molecules on human neuroblastoma cell lines revealed that the dialkylating hybrids (pMBG and mMBG) were at least as effective as this compound. Interestingly, the monoalkylating hybrids (pMBG and mMBG) demonstrated even greater effectiveness than this compound, suggesting a promising avenue for developing more potent and targeted therapies.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the this compound structure influence its biological activity and for guiding the design of more effective analogs.

The fundamental components of the this compound structure are essential for its cytotoxic function. The bis(2-chloroethyl)amino group is the critical pharmacophore, responsible for forming a reactive aziridinium (B1262131) ion that alkylates DNA, leading to inter-strand cross-links and subsequent cell death. The presence of the phenylalanine moiety, an amino acid, facilitates its transport into cells and allows for oral administration. The aromatic ring contributes to the molecule's stability, allowing for better distribution throughout the body before the formation of the reactive cation.

SAR studies have explored modifications at several key positions:

The Amino Group: Replacing the amino group with an amidine functionality containing various cyclic residues (e.g., thiomorpholine, indoline) has been shown to increase the cytotoxic and genotoxic properties of the drug. For instance, the thiomorpholine-containing analog (EM-T-MEL) exhibited the highest biological activity among a series of tested compounds, showing greater cytotoxicity than the parent drug in several cancer cell lines.

The Carboxyl Group: Esterification of the carboxyl group is a common modification. This change increases the lipophilicity of the molecule, which can lead to improved cellular uptake. Studies have shown that methyl and ethyl esters of this compound and its amidine derivatives are often more toxic to cancer cells than their non-esterified counterparts.

The Phenylalanine Moiety: Creating dipeptide analogs, such as this compound flufenamide, has proven to be a successful strategy. SAR studies revealed that this compound flufenamide is significantly more potent—over tenfold in some cases—than this compound itself in various cell lines. This enhanced activity is attributed to its increased lipophilicity and subsequent hydrolysis by intracellular peptidases, leading to accumulation of the active agent within tumor cells.

The Alkylating Group: The creation of monoalkylating benzylguanidine hybrids (pMBG and mMBG) demonstrated that even with only one chloroethyl arm, the resulting compounds were more effective than the parent dialkylating this compound. This surprising finding suggests that the mechanism of action or the cellular processing of these hybrids may differ significantly from that of this compound.

These studies underscore that chemical modifications to this compound's structure can substantially enhance its anticancer properties. The data from these investigations provide a basis for designing new analogs with potentially greater efficacy and improved therapeutic profiles.

Research Findings on this compound Derivatives

Derivative/AnalogModification StrategyKey Research FindingReference(s)
Dipeptide Esters Coupling of this compound with amino acid esters (e.g., L-glutamic acid, L-valine)Increased lipophilicity leads to higher intracellular concentrations of cytotoxic agents via passive diffusion.
This compound Flufenamide (Melflufen) Dipeptide of this compound and p-fluoro-L-phenylalanine ethyl esterShowed more than tenfold higher pharmacological activity compared to this compound in several cancer cell lines.
pMBG and mMBG Hybrid molecule with benzylguanidine (dialkylating)At least as effective as this compound against neuroblastoma cell lines.
pMBG and mMBG Hybrid molecule with benzylguanidine (monoalkylating)More effective than this compound, suggesting a potent mechanism of action.
EM-T-MEL Amidine derivative (thiomorpholine) with methyl esterHighest biological activity among tested amidine analogs, with higher cytotoxic and genotoxic properties than this compound.
Amidine Derivatives Replacement of the amino group with an amidine functionalityDemonstrated higher activity than this compound; cytotoxicity correlates with topoisomerase II inhibition.

Computational and Analytical Research Approaches for Melphalan

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools for elucidating the physicochemical properties and biological interactions of pharmaceutical compounds like melphalan (B128). These in silico approaches provide valuable insights into the molecule's behavior at an atomic level, guiding further experimental research and drug design efforts.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) with the B3LYP hybrid functional, have been instrumental in characterizing the electronic structure and properties of this compound. These studies are often performed considering the aqueous environment to simulate physiological conditions. The DFT-B3LYP methodology, often combined with basis sets like def2-TZVPD or 6-311++G(d,p), allows for a detailed investigation of this compound's geometry and electronic characteristics.

A crucial first step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation. For this compound, molecular geometry optimization is typically initiated using structures retrieved from databases like PubChem. Full geometry optimization is then performed using methods like DFT-B3LYP. These calculations determine the most stable arrangement of atoms by minimizing the total energy of the molecule.

Studies have focused on both the canonical (amino acid) and zwitterionic forms of this compound to understand their relative stabilities. In an aqueous environment, the zwitterionic form of this compound has been found to be more stable than the canonical form. The optimized geometry provides key information on bond lengths. For instance, in the canonical form of this compound in a vacuum, the C–Cl bond lengths have been calculated to be 1.817 Å. In water, these bond lengths are slightly longer, at approximately 1.820–1.821 Å.

Table 1: Calculated Bond Lengths (in Å) for this compound

BondIn Vacuo (Canonical)In Water (Canonical)
C–Cl1.8171.820, 1.821
N–C1.399, 1.4551.391, 1.454
C–O1.2071.211
C–O(H)1.3481.341
O–H0.970.974
C–N(H2)1.4631.463
N–H1.015, 1.0161.015, 1.016

Data sourced from quantum chemical studies.

Following geometry optimization, various electronic properties of this compound can be calculated to predict its reactivity. These properties, including adiabatic ionization energy, electron affinity, molecular electronegativity, chemical hardness, and the electrophilicity index, are derived from the total energies of the neutral, cationic, and anionic forms of the molecule.

Chemical hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. Softer molecules, with lower chemical hardness, are generally more reactive. The electrophilicity index (ω) indicates a molecule's tendency to accept electrons. Studies have shown that in an aqueous solution, the chemical hardness of this compound decreases, suggesting increased reactivity. Furthermore, the high electrophilicity value of this compound indicates its tendency to act as an electron acceptor, or a Lewis acid.

Table 2: Calculated Electronic Properties of Canonical this compound

PropertyValueSignificance
Ionization Energy (Ei)4.85 eVEnergy required to remove an electron.
Chemical Hardness (η)~1.9 eV (in water)Resistance to change in electron distribution.
Electrophilicity Index (ω)HighTendency to accept electrons.

Data sourced from DFT-B3LYP calculations.

The oxidation and reduction potentials of a molecule are crucial for understanding its behavior in redox reactions. For this compound, these potentials can be calculated from the Gibbs free energy of the respective oxidation and reduction reactions. Quantum chemical studies have revealed that the canonical form of this compound possesses a low ionization energy (4.85 eV) and, consequently, a low absolute oxidation potential in the order of -4.92 V. This suggests that this compound has a considerable capacity to act as an antioxidant. The redox properties of this compound are significant as they can influence its mechanism of action and potential for inducing oxidative stress in cells.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between a ligand, such as this compound, and a protein receptor at the molecular level.

Molecular docking studies have been employed to predict the binding affinity of this compound with various protein targets, including Mitogen-activated protein kinase kinase (MAP2K) and the tumor suppressor protein p53. Binding affinity, often expressed in kcal/mol, indicates the strength of the interaction between the ligand and the receptor.

In studies involving MAP2K, a key component in a signaling pathway often dysregulated in cancers like melanoma, this compound was identified as a compound with a high binding affinity. One study reported a binding score of -7.0 for this compound with MAP2K, suggesting a strong interaction.

The interaction of this compound with p53, a critical protein in regulating cell cycle and apoptosis, has also been investigated. Molecular docking simulations revealed a binding affinity of -5.0 kcal/mol for this compound with p53. Interestingly, when this compound was conjugated with nanodiamond-COOH, the binding affinity was significantly enhanced to -10.9 kcal/mol, indicating a more stable complex. These studies provide insights into the molecular mechanisms that may underlie the therapeutic effects of this compound.

Table 3: Predicted Binding Affinities of this compound with Protein Targets

Protein TargetBinding Affinity (kcal/mol)
MAP2K-7.0
p53-5.0
p53 (this compound-nanodiamond-COOH conjugate)-10.9

Data sourced from molecular docking studies.

Prediction of Binding Affinity (e.g., with MAP2K, P53)

Molecular Dynamics Simulations for Conformational Stability

Advanced Analytical Methodologies in this compound Research

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used analytical technique for the separation, identification, and quantification of this compound in pharmaceutical formulations. The development of an RP-HPLC method involves optimizing various chromatographic conditions to achieve a desired level of performance.

A typical RP-HPLC method for this compound employs a C18 column, which is a non-polar stationary phase. The mobile phase, which is more polar, often consists of a mixture of water or an aqueous buffer (like phosphate (B84403) or orthophosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The ratio of these solvents, the pH of the buffer, and the flow rate are all critical parameters that are adjusted to obtain good separation and a well-shaped chromatographic peak for this compound. Detection is commonly achieved using a UV detector at a wavelength where this compound has significant absorbance, such as 210 nm, 254 nm, or 275 nm.

Once a method is developed, it must be validated to ensure it is suitable for its intended purpose. Method validation is carried out according to guidelines from the International Council for Harmonisation (ICH) and involves evaluating several parameters. These include linearity (the ability to produce results proportional to the concentration of the analyte), accuracy (the closeness of the results to the true value), and precision (the degree of agreement among individual tests when the procedure is applied repeatedly). Other important validation parameters are the limit of detection (LOD), the lowest amount of analyte that can be detected, and the limit of quantification (LOQ), the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Table 2: Example of RP-HPLC Method Parameters for this compound Analysis

ParameterExample ConditionsReferences
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile, water, and 1% orthophosphoric acid (70:27:3 v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 275 nm
Injection Volume 20 µL

Table 3: Example of Validation Data for a this compound RP-HPLC Method

Validation ParameterExample ResultReferences
Linearity Range 2.0 - 14.0 µg/mL
Correlation Coefficient (r²) 0.9985
Accuracy (% Recovery) 96.28% - 100.08%
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL

High-Performance Liquid Chromatography (HPLC) Applications

Optimization of Detection Techniques (e.g., UV Detection)

The accurate quantification of this compound is frequently accomplished using High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector. The optimization of the UV detection wavelength is a critical parameter to ensure maximum sensitivity and specificity for the analyte. Research has demonstrated that this compound exhibits significant absorbance across a range of UV wavelengths.

Different studies have identified various optimal wavelengths for the detection of this compound. For instance, a wavelength of 254 nm has been successfully used for the quantification of this compound in lyophilized nanosuspension formulations. Other validated methods have employed wavelengths of 210 nm, 260 nm, 261 nm, 265 nm, and 275 nm for its determination in pharmaceutical dosage forms and biological matrices. The selection of a specific wavelength often depends on the sample matrix and the mobile phase composition to minimize interference and maximize the signal-to-noise ratio. For example, a UPLC-UV method for determining this compound in human plasma set the detector at 261 nm.

Chromatographic Parameter Optimization (e.g., Mobile Phase Composition, Column Chemistry, Flow Rate, Retention Time)

The separation of this compound from its related impurities and endogenous components is highly dependent on the optimization of chromatographic conditions. These parameters are systematically adjusted to achieve a symmetrical peak shape, adequate retention, and optimal resolution.

Column Chemistry: Reversed-phase chromatography is the most common approach for this compound analysis. The stationary phase of choice is typically a C18 column, which provides the necessary hydrophobicity to retain the this compound molecule. The dimensions of the column and the particle size of the packing material are also key factors; for example, a Phenomenex C18 column (150 mm × 4.6 mm, 5 µm particle size) has been used effectively. Another study utilized a Kromasil C18 column (250x4.6mm, 5μm). For faster analysis, Ultra-Performance Liquid Chromatography (UPLC) with columns like the Acquity™ BEH C18 (2.1 × 50 mm, 1.7 µm) has been employed.

Mobile Phase Composition: The composition of the mobile phase, a mixture of an aqueous buffer and an organic solvent, is a critical factor influencing retention and selectivity. Various combinations have been optimized for this compound analysis.

A mixture of acetic acid, water, and methanol (1:49.5:49.5) with the pH adjusted to 4 has been shown to provide good chromatographic separation.

Another common mobile phase consists of acetonitrile, 0.01M potassium dihydrogen phosphate (KH2PO4), and methanol in a ratio of 45:30:25 (v/v/v), with the pH adjusted to 3.8.

For the separation of this compound and its impurities, a gradient elution with two mobile phases has been used: Mobile Phase A (950 mL water, 50 mL acetonitrile, 1 mL trifluoroacetic acid) and Mobile Phase B (50 mL water, 950 mL acetonitrile, 1 mL trifluoroacetic acid).

A simple mobile phase of acetonitrile, water, and 1% orthophosphoric acid (70:27:3 v/v/v) has also been reported.

Flow Rate: The flow rate of the mobile phase through the column affects the analysis time and the efficiency of the separation. A flow rate of 1.0 mL/min is frequently used in HPLC methods for this compound. In UPLC methods, a lower flow rate of 0.6 mL/min has been utilized to accommodate the smaller column dimensions and particle size.

Retention Time: The retention time, the time it takes for this compound to elute from the column, is a key indicator of the method's performance. Optimized methods report retention times that are sufficiently long to ensure separation from interfering peaks but short enough to allow for a reasonable run time. Reported retention times for this compound vary depending on the specific chromatographic conditions, with examples including 2.11 minutes in a UPLC method and up to 15 minutes in some HPLC methods.

Table 1: Examples of Optimized Chromatographic Parameters for this compound Analysis

Parameter Condition 1 Condition 2 Condition 3
Column Phenomenex C18 (150mm × 4.6 nm, 5µm) Kromasil C18 (250x4.6mm, 5μm) Acquity™ BEH C18 (2.1 × 50 mm, 1.7 µm)
Mobile Phase Acetic acid: Methanol: Water (1: 49.5: 49.5), pH 4 Acetonitrile: 0.01M KH2PO4: Methanol (45:30:25), pH 3.8 25 mM NH4AC (pH 4.7) - Acetonitrile (gradient)
Flow Rate 1.0 mL/min 1.0 mL/min 0.6 mL/min
Detection (UV) 254 nm 210 nm 261 nm
Retention Time Not specified Not specified 2.11 min
Quantitative Analysis Methodologies (e.g., Linearity, Limit of Detection (LOD), Limit of Quantitation (LOQ), Recovery Studies)

To ensure that an analytical method for this compound is reliable, accurate, and precise, it must be validated according to established guidelines. This validation process involves evaluating several key performance characteristics.

Linearity: Linearity demonstrates that the detector response is directly proportional to the concentration of this compound over a specific range. For example, one HPLC-UV method established linearity for this compound in the concentration range of 10-50 μg/mL with a correlation coefficient of 0.9979. Another UPLC-UV method for plasma samples demonstrated a much wider linear range of 100 to 40,000 ng/mL.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of this compound that can be reliably detected by the analytical method, while the LOQ is the lowest concentration that can be accurately and precisely quantified. These values indicate the sensitivity of the method.

An HPLC-UV method reported an LOD of 0.2956 μg/mL and an LOQ of 0.5874 μg/mL.

Another method reported an LOD of 0.5 µg/mL and an LOQ of 1.5 µg/mL.

A highly sensitive electrochemical sensor for this compound demonstrated an LOD of 0.03 μM.

Recovery Studies: Recovery studies are performed to assess the accuracy of an analytical method. This is determined by adding a known amount of pure this compound to a sample matrix and then measuring the amount recovered by the method. A high recovery percentage indicates that the method is able to accurately extract and quantify the analyte from the sample. One validated HPLC method reported a recovery rate of 99.75 ± 0.08%. Another study found an average recovery of 99.40%.

Table 2: Quantitative Performance Characteristics of this compound Analytical Methods

Parameter Method 1 (HPLC-UV) Method 2 (HPLC-UV) Method 3 (UPLC-UV) Method 4 (Electrochemical)
Linearity Range 10 - 50 µg/mL 2.0 - 14.0 µg/mL 100 - 40,000 ng/mL 0.5 - 12.5 µM
LOD 0.2956 µg/mL 0.5 µg/mL Not specified 0.03 µM
LOQ 0.5874 µg/mL 1.5 µg/mL 100 ng/mL Not specified
Recovery 99.75 ± 0.08 % Not specified Not specified Not specified

Electrochemical Sensing for this compound Detection

Electrochemical sensors represent a promising alternative to traditional chromatographic methods for the detection of this compound, offering advantages such as high sensitivity, rapid response, and cost-effectiveness. Recent research has focused on the development of novel electrode materials to enhance the electrochemical detection of this compound.

The performance of this g-C3N4@ND-COOH@MoSe2/GCE sensor was evaluated using techniques like cyclic voltammetry and differential pulse voltammetry. The sensor demonstrated excellent performance characteristics for this compound detection:

Linear Range: A broad linear response was observed in the concentration range of 0.5 to 12.5 μM.

Limit of Detection (LOD): The sensor exhibited a very low detection limit of 0.03 μM, highlighting its high sensitivity.

Selectivity and Reliability: The sensor showed remarkable selectivity in the presence of various interfering substances and was successfully applied to determine this compound in pharmaceutical products.

These findings underscore the potential of electrochemical sensors as a rapid, sensitive, and accurate tool for the quantification of this compound in various samples.

Mass Spectrometry-Based Metabolomics for Cellular Pathway Analysis

Mass spectrometry (MS)-based metabolomics has emerged as a powerful tool to investigate the complex cellular responses to drugs like this compound, particularly in the context of drug resistance. This approach allows for the comprehensive analysis of small-molecule metabolites within a biological system, providing insights into the metabolic pathways that are altered upon drug treatment.

In the study of this compound resistance in multiple myeloma (MM), liquid chromatography-mass spectrometry (LC-MS)-based metabolomics has been employed to compare the metabolic profiles of drug-sensitive (naïve) and drug-resistant MM cell lines. These studies analyze intracellular and extracellular drug modifications, as well as changes in the levels of endogenous metabolites.

Research has revealed that acquired resistance to this compound is associated with significant alterations in various metabolic pathways. Untargeted metabolomics studies have identified specific pathways that are dysregulated in resistant cells, including:

Arginine biosynthesis

Nicotinate and nicotinamide (B372718) metabolism

Purine (B94841) biosynthesis

Interestingly, the specific metabolic changes can differ between different cell line models of this compound resistance, highlighting the heterogeneity of resistance mechanisms. For example, while pathways like purine biosynthesis were altered in multiple resistant models, the specific molecules involved in these changes were different. This systems-level analysis provides a deeper understanding of how cancer cells adapt their metabolism to evade the cytotoxic effects of this compound, potentially revealing new therapeutic targets to overcome drug resistance.

Q & A

Q. Risk Analysis Focus

  • Cohort selection : Track patients receiving cumulative this compound doses >600 mg, as annual treatment increases MDS/AML risk by ~3% .
  • Control for confounders : Use multivariate Cox models to adjust for prior alkylating agent exposure and genetic predispositions (e.g., TP53 mutations).
  • Endpoint definition : Monitor clonal hematopoiesis (CHIP mutations) as a precursor to overt neoplasms .

What novel drug delivery systems improve this compound’s therapeutic index, and how are they evaluated preclinically?

Formulation Research Focus
Strategies to enhance tumor targeting and reduce toxicity:

  • Nanocarriers : PEGylated liposomes or magnetic nanoparticles improve tumor accumulation (e.g., 92% encapsulation in stealth lipid nanoparticles) .
  • Prodrugs : pH-sensitive conjugates activated in the tumor microenvironment.
  • In vivo testing : Use orthotopic myeloma models with bioluminescent imaging to quantify tumor regression and off-target toxicity .

How can synergistic drug combinations with this compound be systematically identified and validated?

Q. Combination Therapy Focus

  • High-throughput screens : Test this compound with PARP inhibitors (e.g., PJ34) in apoptosis assays (Annexin V/PI flow cytometry) .
  • Mechanistic studies : Assess DNA crosslink repair inhibition (e.g., BRCA1/2-deficient models).
  • Clinical translation : Phase I/II trials using adaptive designs to optimize dosing (e.g., gemcitabine-busulfan-melphalan regimens) .

What pharmacodynamic relationships exist between this compound exposure (AUC) and clinical outcomes in autologous stem cell transplantation (ASCT)?

Q. Pharmacodynamics Focus

  • AUC thresholds : Median AUC >12.84 mg·h/L correlates with improved OS (8.5 vs. 5.38 years) but increases severe mucositis risk (HR: 1.21) .
  • Dose optimization : Adaptive dosing based on real-time AUC monitoring (e.g., test-dose strategies with PopPK guidance) .

What methodologies best quantify this compound-induced genotoxicity in preclinical models, and how do these correlate with carcinogenicity risk?

Q. Genotoxicity Focus

  • In vitro assays : Chromosomal aberration tests in human lymphocytes .
  • In vivo models : COMET assays in murine hematopoietic cells post-melphalan exposure.
  • Clinical correlation : Track CHIP mutations in long-term survivors to predict secondary cancers .

How do in vitro chemosensitivity assays for this compound compare to in vivo patient-derived xenograft (PDX) models in predicting clinical response?

Q. Model Validation Focus

  • In vitro limitations : 2D cultures lack tumor microenvironment interactions.
  • PDX advantages : Preserve tumor stroma and genetic heterogeneity.
  • Validation metrics : Compare IC50 values from clonogenic assays with PDX tumor regression rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Melphalan
Reactant of Route 2
Melphalan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.